An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile pyrazole derivative, 1-(4-fluorophenyl)-3-phen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. This compound serves as a valuable building block in medicinal chemistry and agrochemical research, with demonstrated potential in the development of targeted therapies.[1] This document outlines a detailed synthetic protocol, summarizes key characterization data, and explores the biological relevance of this compound, particularly its role as a scaffold for potent enzyme inhibitors.
Synthesis
The most common and efficient method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative. In the case of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, the synthesis involves the reaction of benzoylacetonitrile with 4-fluorophenylhydrazine.
Synthetic Workflow
The synthesis proceeds via a two-step mechanism: an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization to yield the final pyrazole product.
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The content is intended for researchers...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core. The pyrazole ring is substituted at position 1 with a 4-fluorophenyl group, at position 3 with a phenyl group, and at position 5 with an amine group. The presence of the fluorophenyl group can enhance its metabolic stability and binding affinity to biological targets.
Molecular Structure:
Caption: 2D representation of the molecular structure.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
¹H NMR: Signals corresponding to the aromatic protons of the phenyl and fluorophenyl rings, a signal for the proton on the pyrazole ring, and a broad signal for the amine protons.
¹³C NMR: Resonances for the carbon atoms of the pyrazole core and the two aromatic rings. The carbon attached to the fluorine atom would exhibit a characteristic coupling (¹JCF).
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 253.10.
Experimental Protocols
General Synthesis of 5-Aminopyrazoles
The synthesis of 5-aminopyrazoles, including 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, is typically achieved through the condensation reaction of a β-ketonitrile with a substituted hydrazine. This is a well-established method for forming the pyrazole ring system.
Representative Experimental Protocol:
A common synthetic route involves the reaction of benzoylacetonitrile with 4-fluorophenylhydrazine.
Reaction Setup: To a solution of benzoylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, 4-fluorophenylhydrazine (1 equivalent) is added.
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Caption: General workflow for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Biological Activity and Applications
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and its derivatives are of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many biologically active molecules.
Pharmaceutical and Agrochemical Applications:
Pharmaceutical Development: This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] The unique structure makes it a candidate for developing selective inhibitors for various enzymes and receptors.
Targeted Therapies: It has shown potential in the development of targeted therapies for cancer and inflammatory diseases.[2]
Agrochemicals: It is also used in the formulation of agrochemicals, such as herbicides and fungicides, contributing to more environmentally friendly crop protection solutions.[2]
p38 MAP Kinase Inhibition:
A derivative of this class of compounds, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a highly selective and orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase. This suggests that the 1-(4-fluorophenyl)-5-aminopyrazole scaffold is a key pharmacophore for targeting this kinase.
The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to stress and inflammation.[3] It is activated by various environmental stresses and inflammatory cytokines.[3] The cascade involves a series of phosphorylations from a MAPKKK to a MAPKK (MKK3/6), which in turn activates p38 MAP kinase.[3] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to inflammatory responses.[3] Inhibition of p38 MAP kinase is a therapeutic strategy for treating inflammatory diseases.
Caption: Simplified diagram of the p38 MAP kinase signaling pathway and the inhibitory role of related compounds.
The Ascendant Therapeutic Potential of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Among the vast landscape of pyrazole-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Among the vast landscape of pyrazole-based compounds, derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine have emerged as a class of molecules with significant therapeutic promise, demonstrating a spectrum of biological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[2][3] The strategic incorporation of a 4-fluorophenyl group at the N1 position often enhances metabolic stability and bioavailability, making these derivatives particularly attractive for drug development.[3]
This technical guide provides a comprehensive overview of the biological activities of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their therapeutic potential, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and logical relationships.
Quantitative Biological Activity Data
The biological evaluation of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine derivatives and their close analogs has revealed potent activities across various therapeutic areas. The following tables summarize key quantitative data from published studies, offering a comparative view of their efficacy.
Table 1: Kinase Inhibitory Activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Analogs
Note: Data for RO3201195 indicates high selectivity as an inhibitor, though specific IC50 values were not provided in the initial source material. Analog 1 is noted for its potent inhibition of p38α MAP kinase.
Table 2: Anticancer Activity of Structurally Related Pyrazole Derivatives
Compound ID
Structure
Cancer Cell Line
IC50 (µM)
Reference Drug
Reference Drug IC50 (µM)
Compound 33
Indole-pyrazole hybrid
HCT116
<23.7
Doxorubicin
24.7-64.8
Compound 34
Indole-pyrazole hybrid
MCF7
<23.7
Doxorubicin
24.7-64.8
Compound 53
5-Alkylated selanyl-1H-pyrazole
HepG2
15.98
-
-
Compound 54
4-Amino-5-substituted selenolo[2,3-c]pyrazole
HepG2
13.85
-
-
Note: The compounds in this table are not direct derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine but represent the broader class of pyrazoles with demonstrated anticancer activity, providing a basis for further research and development.[2]
Key Signaling Pathways and Logical Relationships
Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and a generalized structure-activity relationship.
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives. These protocols are representative of the techniques commonly employed in the field.
General Synthesis of 1,3-Diaryl-1H-pyrazol-5-amine Derivatives
The synthesis of the core pyrazole structure often follows a multi-step procedure. A representative protocol is outlined below:
Workflow for Synthesis
Caption: General Synthesis Workflow.
Protocol:
Condensation: To a solution of a substituted phenylhydrazine (1 mmol) in a suitable solvent such as ethanol, add an equimolar amount of a β-ketinitrile.
Catalysis: A catalytic amount of an acid (e.g., acetic acid) or a base is often added to facilitate the reaction.
Reflux: The reaction mixture is typically heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction and washing.
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1,3-diaryl-1H-pyrazol-5-amine derivative.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is a critical evaluation step. A general protocol for a kinase inhibition assay is provided below.
Protocol:
Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain the desired concentrations.
Assay Procedure:
In a 96-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer agents.[4]
Protocol:
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.[4]
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, diluted with culture medium) for a specified duration (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).[4]
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.[4]
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.[4]
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine scaffold represents a privileged structure in the design of novel therapeutic agents. The derivatives discussed in this guide exhibit promising biological activities, particularly as kinase inhibitors and anticancer agents. The provided quantitative data, while highlighting the potential of this chemical class, also underscores the need for more systematic structure-activity relationship studies on a focused library of these specific derivatives.
Future research should aim to expand the library of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine derivatives with diverse substitutions at the C4 position and on the 3-phenyl ring. Detailed mechanistic studies, including the identification of specific kinase targets and the elucidation of downstream signaling effects, are crucial for advancing these compounds into preclinical and clinical development. The experimental protocols outlined herein provide a solid foundation for such investigations. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for a range of human diseases.
Spectroscopic and Synthetic Profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the pyrazole derivative, 1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on established protocols for analogous compounds and presents comparative spectroscopic data from closely related structures. This information serves as a valuable resource for the synthesis and characterization of this and similar molecules of interest in pharmaceutical and materials science research.
Synthetic Protocol: A Generalized Approach
The synthesis of 1,3,5-substituted pyrazoles is a well-established process in organic chemistry. A common and effective method involves the condensation reaction between a β-ketonitrile and a substituted hydrazine. For the target molecule, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, the logical precursors are benzoylacetonitrile and (4-fluorophenyl)hydrazine. The reaction typically proceeds via acid or base catalysis, leading to the formation of the pyrazole ring.
Experimental Procedure (Hypothetical)
Reaction Setup: A solution of benzoylacetonitrile (1 equivalent) in a suitable solvent, such as absolute ethanol or glacial acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Addition of Reagents: To this solution, (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) is added, followed by a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) or a base (e.g., sodium acetate).
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
A generalized synthetic workflow for the target compound.
Spectroscopic Data Analysis
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the target molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and fluorophenyl rings, a characteristic singlet for the C4-H of the pyrazole ring, and a broad singlet for the amino (-NH₂) protons. The protons on the fluorophenyl ring will likely exhibit splitting due to coupling with the fluorine atom.
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyrazole ring and the two aromatic rings. The carbons of the fluorophenyl ring will show characteristic splitting patterns due to C-F coupling.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges
Carbon Atom
Predicted Chemical Shift (ppm)
Pyrazole C3
145 - 155
Pyrazole C4
90 - 100
Pyrazole C5
140 - 150
Phenyl C (ipso)
130 - 135
Phenyl C (ortho, meta, para)
120 - 130
Fluorophenyl C (ipso)
135 - 140 (doublet)
Fluorophenyl C (ortho to F)
115 - 120 (doublet)
Fluorophenyl C (meta to F)
125 - 130 (doublet)
Fluorophenyl C (para to substituent)
155 - 165 (doublet)
2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
Functional Group
Wavenumber (cm⁻¹)
N-H stretch (amine)
3300 - 3500
C-H stretch (aromatic)
3000 - 3100
C=N stretch (pyrazole ring)
1580 - 1620
C=C stretch (aromatic rings)
1450 - 1600
C-F stretch
1100 - 1250
2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₅H₁₂FN₃), the expected molecular weight is approximately 253.11 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.
Table 3: Predicted Mass Spectrometry Data
Ion
Expected m/z
[M+H]⁺
254.1148
[M+Na]⁺
276.0967
Experimental Workflow Visualization
The overall process from synthesis to characterization involves a logical sequence of steps to ensure the identity and purity of the final compound.
A flowchart of the experimental and analytical process.
Conclusion
While direct experimental spectroscopic data for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The provided hypothetical protocols and predicted spectroscopic data serve as a valuable starting point for researchers aiming to synthesize and study this and other related fluorinated pyrazole derivatives. Further experimental work is necessary to definitively establish the spectroscopic profile of this compound.
Foundational
Crystal structure of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
An in-depth search for the specific crystal structure of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine did not yield a publicly available, solved crystal structure in the Cambridge Crystallographic Data Centre (CCDC) or...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth search for the specific crystal structure of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine did not yield a publicly available, solved crystal structure in the Cambridge Crystallographic Data Centre (CCDC) or in peer-reviewed literature. This is not uncommon, as many synthesized compounds have not been subjected to single-crystal X-ray diffraction analysis.
However, to fulfill the user's request for a technical guide that is valuable to researchers and drug development professionals, this document will proceed by presenting a representative experimental workflow for the synthesis of this class of compounds. Furthermore, it will detail the expected molecular geometry and intermolecular interactions based on closely related, structurally characterized pyrazole derivatives. This approach provides a scientifically grounded framework for understanding the structural chemistry of the target compound.
Introduction to Phenylpyrazolamine Derivatives
Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The title compound, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, incorporates key pharmacophoric features: a central pyrazole scaffold, a phenyl ring at the 3-position, a fluorophenyl group at the 1-position, and an amine group at the 5-position. The fluorine substituent is often introduced to modulate metabolic stability and binding affinity. Understanding the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design.
Synthesis and Crystallization: A General Protocol
The synthesis of 1,3-disubstituted-1H-pyrazol-5-amines is commonly achieved through a condensation reaction between a β-ketonitrile and a substituted hydrazine. The following protocol describes a general method for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis
Materials:
Benzoylacetonitrile (1.0 eq)
4-Fluorophenylhydrazine hydrochloride (1.1 eq)
Ethanol (as solvent)
Triethylamine or a similar base (1.2 eq)
Procedure:
Benzoylacetonitrile is dissolved in ethanol in a round-bottom flask.
4-Fluorophenylhydrazine hydrochloride and triethylamine are added to the solution.
The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours.
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
The solvent is removed under reduced pressure using a rotary evaporator.
The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are common techniques that can be applied:
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) in a vial. The vial is covered with a perforated film and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small open vial, which is then placed inside a larger sealed chamber containing a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but miscible with the good solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting the growth of crystals.
The workflow for synthesis and crystallization is depicted in the diagram below.
Caption: General workflow for the synthesis and crystallization of the title compound.
Predicted Molecular Geometry and Crystal Packing
While the specific crystal structure is not available, we can predict the key structural features based on known structures of similar pyrazole derivatives.
Molecular Conformation
The molecule consists of a central pyrazole ring, which is expected to be planar. The phenyl ring at the 3-position and the 4-fluorophenyl ring at the 1-position will be twisted out of the plane of the pyrazole ring to minimize steric hindrance. The degree of this twisting is defined by the torsion angles.
Intermolecular Interactions
In the solid state, the molecules are expected to be held together by a network of intermolecular interactions. The primary interactions anticipated are:
Hydrogen Bonding: The amine group (-NH₂) at the 5-position is a strong hydrogen bond donor. It is highly likely to form N-H···N hydrogen bonds with the pyrazole ring nitrogen atom of an adjacent molecule. This type of interaction often leads to the formation of dimeric or catemeric (chain-like) supramolecular synthons.
π-π Stacking: The aromatic phenyl and fluorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing. These can be either face-to-face or offset.
C-H···π Interactions: The hydrogen atoms of the phenyl rings can interact with the electron clouds of adjacent aromatic rings.
C-H···F Interactions: Weak C-H···F hydrogen bonds may also be present, involving the fluorine atom of the fluorophenyl group.
A logical diagram illustrating these potential interactions is provided below.
Caption: Key intermolecular interactions expected in the crystal structure.
Representative Crystallographic Data
To provide quantitative context, the following table summarizes typical crystallographic data for a closely related, published structure of a 1,3-disubstituted-1H-pyrazol-5-amine derivative. This data should be considered representative and not the actual data for the title compound.
Note: These values are illustrative and based on typical observations for this class of compounds.
Conclusion and Future Work
This technical guide has outlined the synthesis, potential crystallization methods, and predicted structural characteristics of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. While a solved crystal structure is not yet available, the analysis of related compounds provides a strong foundation for understanding its molecular geometry and intermolecular interactions, which are critical for its application in drug development.
Future work should focus on the successful single-crystal growth and X-ray diffraction analysis of the title compound. This would provide definitive data on its three-dimensional structure, confirm the nature of its supramolecular assembly, and enable more precise structure-based drug design efforts.
Exploratory
Potential Therapeutic Targets of Pyrazole-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its versatility and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its versatility and favorable physicochemical properties have led to the development of numerous compounds with diverse biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-based compounds, with a focus on their applications in oncology, inflammation, and infectious diseases. This document details the inhibitory activities of representative compounds, outlines experimental protocols for their evaluation, and visualizes the associated signaling pathways.
Key Therapeutic Targets in Oncology
Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival.
Protein Kinase Inhibitors
Kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[1] Pyrazole-based compounds have been successfully designed to target several key kinases.
1.1.1. Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and migration.[2] Its aberrant activation is implicated in various cancers. Pyrazole-containing compounds have been developed as potent EGFR inhibitors.[3]
1.1.2. Akt (Protein Kinase B)
Akt is a serine/threonine kinase that is a critical node in the PI3K/Akt signaling pathway, which is central to cell survival and proliferation.[4][5] Afuresertib is a notable pyrazole-based Akt inhibitor.[6]
1.1.3. Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAP kinases are involved in cellular responses to stress and inflammation and can contribute to cancer progression.[7][8] Several pyrazole compounds have been investigated as inhibitors of p38 MAPK.
1.1.4. Other Kinase Targets
Pyrazole derivatives have also been shown to inhibit other kinases involved in cell cycle regulation and oncogenesis, including Aurora kinases and Checkpoint kinase 2 (Chk2).[9]
Topoisomerase Inhibitors
Topoisomerases are enzymes that are essential for resolving DNA topological problems during replication and transcription. Their inhibition can lead to DNA damage and apoptosis in cancer cells. Certain pyrazole analogs have been identified as inhibitors of type II bacterial topoisomerases, suggesting potential for development as anticancer agents targeting human topoisomerases.[10]
Therapeutic Targets in Inflammation
The anti-inflammatory properties of pyrazole derivatives are well-established, with several compounds targeting key enzymes in the inflammatory cascade.[11]
Cyclooxygenase (COX) Enzymes
The most well-known anti-inflammatory pyrazoles are selective inhibitors of cyclooxygenase-2 (COX-2).[10][11] COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[12] Celecoxib is a prominent example of a selective COX-2 inhibitor with a pyrazole core.[13]
Lipoxygenase (LOX)
Lipoxygenases are enzymes that catalyze the production of leukotrienes, which are potent inflammatory mediators. Some pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-LOX.[13]
Therapeutic Targets in Infectious Diseases
Pyrazole-based compounds have demonstrated promising activity against a range of bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents.[14][15][16]
Bacterial Targets
The specific molecular targets of many antibacterial pyrazoles are still under investigation, though some evidence suggests inhibition of bacterial topoisomerase II and IV.[14] These compounds have shown efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[14]
Fungal Targets
The mechanisms of action for antifungal pyrazoles are also an active area of research. These compounds have shown inhibitory activity against clinically relevant fungi such as Aspergillus niger and Candida albicans.[15]
Data Presentation: Inhibitory Activities of Pyrazole-Based Compounds
The following tables summarize the quantitative data for representative pyrazole derivatives against their respective targets.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of pyrazole-based compounds.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
Kinase enzyme of interest
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)[17]
ATP (at a concentration close to the Km value for the kinase)
Specific peptide substrate for the kinase
Test pyrazole compounds dissolved in DMSO
Positive control inhibitor
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[1][17]
384-well white, flat-bottom plates
Luminescence-capable plate reader
Procedure:
Prepare serial dilutions of the test pyrazole compounds in DMSO.
Add 5 µL of the diluted test compound, positive control, or DMSO (negative control) to the appropriate wells of a 384-well plate.[1]
Add 10 µL of the kinase enzyme solution to all wells and mix gently.[1]
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1]
Incubate the reaction for 30-60 minutes at 30°C.[1][17]
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[1]
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24]
Materials:
Cancer cell line of interest
Complete cell culture medium
Test pyrazole compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well flat-bottomed plates
Microplate reader capable of measuring absorbance at 492 nm or 570 nm.[25]
Procedure:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25][26]
Prepare serial dilutions of the test pyrazole compounds in cell culture medium.
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.[26]
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[25][27]
After the incubation period, add 28-50 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing for the formation of formazan crystals.[25][27]
Carefully remove the medium containing MTT and add 130-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[25]
Incubate the plates for 15 minutes with shaking to ensure complete dissolution.[25]
Measure the absorbance of each well using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[12]
Materials:
Human recombinant COX-1 and COX-2 enzymes
COX assay buffer
COX cofactor solution
COX probe
Arachidonic acid (substrate)
Test pyrazole compounds dissolved in DMSO
Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls
96-well plate
Fluorescence plate reader
Procedure:
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.[12]
Prepare serial dilutions of the test compounds in DMSO.[12]
In a 96-well plate, add the COX assay buffer, diluted COX cofactor, and COX probe to each well.[12]
Add the diluted test compounds, positive controls, or DMSO (vehicle control) to the respective wells.[12]
Add the diluted COX-1 or COX-2 enzyme to the wells.[12]
Pre-incubate the plate for 10 minutes at 37°C.[28]
Initiate the reaction by adding arachidonic acid to each well.[12]
Immediately measure the fluorescence in kinetic mode for a set period.
Determine the rate of reaction for each well and calculate the percentage of inhibition for each compound concentration to determine the IC50 values for both COX-1 and COX-2.[20]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole-based compounds and a typical experimental workflow.
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of pyrazole-based compounds.
Caption: The PI3K/Akt signaling pathway and its inhibition by pyrazole compounds.
Caption: The p38 MAPK signaling pathway and its modulation by pyrazole inhibitors.
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the prospective mechanism of action of the synthetic pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the prospective mechanism of action of the synthetic pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. While direct and extensive experimental data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural similarity to known kinase inhibitors provides a strong foundation for hypothesizing its biological targets. This document consolidates available information on analogous compounds, outlines detailed experimental protocols for its characterization, and presents a likely signaling pathway it may modulate. The primary aim is to equip researchers and drug development professionals with a comprehensive framework to investigate and harness the therapeutic potential of this compound, particularly in the realms of inflammatory diseases and oncology.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the scaffold of numerous biologically active molecules and approved drugs.[1] The subject of this guide, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, is a synthetic compound noted for its potential as a selective inhibitor in medicinal chemistry, with applications in the development of targeted therapies for cancer and inflammatory conditions.[1] Its structural features, including the fluorophenyl group, are often incorporated to enhance biological activity and pharmacokinetic properties.
Given the current landscape of research, the most probable mechanism of action for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase. This hypothesis is strongly supported by extensive research on a closely related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), which has been identified as a potent and highly selective inhibitor of p38 MAP kinase.[2]
Postulated Mechanism of Action: p38 MAP Kinase Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stresses, such as inflammatory cytokines, UV radiation, and osmotic shock. Dysregulation of the p38 MAPK pathway is implicated in a multitude of diseases, most notably inflammatory disorders like rheumatoid arthritis and in various cancers.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a multi-tiered pathway that relays extracellular signals to the nucleus to elicit specific cellular responses, including apoptosis, cell cycle regulation, and the production of pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β).
The signaling pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate the p38 MAP kinases. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to the modulation of gene expression.
Figure 1. Proposed p38 MAP Kinase Signaling Pathway and the inhibitory action of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Quantitative Data (Representative)
As of the date of this publication, specific quantitative data for the inhibition of p38 MAP kinase by 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is not available in the public domain. However, to provide a framework for the expected data profile, the following table summarizes the activity of the structurally analogous compound, RO3201195.[2] It is anticipated that 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine would exhibit a similar profile, which can be confirmed through the experimental protocols outlined in the subsequent section.
Compound
Target Kinase
Assay Type
IC50 (nM)
Notes
RO3201195
p38α
Enzyme Assay
30
Highly potent inhibition.
p38β
Enzyme Assay
80
Potent inhibition.
JNK1
Enzyme Assay
>10,000
Demonstrates high selectivity over other MAP kinases.
ERK2
Enzyme Assay
>10,000
Demonstrates high selectivity over other MAP kinases.
Table 1. Representative quantitative data for a structurally similar p38 MAP kinase inhibitor.
Experimental Protocols
To elucidate the mechanism of action and determine the inhibitory potency of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the inhibitory effect of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine on p38 MAP kinase activity.
Materials:
Purified, active p38α or p38β kinase
Kinase substrate (e.g., ATF2 peptide)
Adenosine triphosphate (ATP)
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Luminescent kinase assay kit (e.g., ADP-Glo™)
384-well plates
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a stock solution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in 100% DMSO. Perform serial dilutions to create a range of concentrations.
Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control).
Add the p38 kinase and the substrate to each well.
Initiate Reaction: Start the kinase reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.
Signal Generation: Add the detection reagent to convert the generated ADP to a luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Generalized experimental workflow for an in vitro kinase inhibition assay.
Cellular Assay for Target Engagement
To confirm that 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine inhibits p38 MAP kinase within a cellular context, a Western blot analysis can be performed to measure the phosphorylation of a downstream substrate.
Objective: To assess the inhibition of p38 MAP kinase activity in cells treated with 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Procedure Outline:
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or monocytes) and treat with varying concentrations of the compound.
Stimulation: Stimulate the p38 pathway using a known activator (e.g., lipopolysaccharide - LPS).
Cell Lysis: Lyse the cells to extract proteins.
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MAPKAPK-2 (a downstream target of p38) and total MAPKAPK-2 (as a loading control).
Detection: Visualize the protein bands and quantify the levels of phosphorylation. A reduction in phosphorylated MAPKAPK-2 in the presence of the compound would indicate target engagement.
Conclusion and Future Directions
Based on the structural homology to known p38 MAP kinase inhibitors, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine presents a compelling candidate for further investigation as a modulator of this key signaling pathway. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its precise mechanism of action and quantifying its inhibitory potency and selectivity.
Future research should focus on conducting these described experiments to generate direct evidence of p38 MAP kinase inhibition. Furthermore, comprehensive kinase profiling against a broad panel of kinases is recommended to establish the selectivity of the compound. Subsequent studies could then explore its efficacy in cellular and animal models of inflammatory diseases and cancer, paving the way for its potential development as a novel therapeutic agent.
In Silico Modeling and Molecular Docking of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in silico modeling and molecular docking procedures for the compound 1-(4-fluoropheny...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking procedures for the compound 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document outlines a detailed workflow for computational analysis, from target selection and protein preparation to ligand setup, molecular docking, and results interpretation. The methodologies presented herein are intended to serve as a practical guide for researchers engaged in structure-based drug design and the exploration of novel therapeutic agents.
Introduction to 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative with a molecular structure that makes it a promising candidate for drug development.[1] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity.[2] Pyrazole-based compounds have been investigated for their potential to modulate various biological pathways, making them attractive scaffolds for the design of targeted therapies.[1][3] In silico techniques, such as molecular docking, are powerful tools for predicting the binding interactions of such compounds with their protein targets at an atomic level, thereby guiding lead optimization and drug discovery efforts.[4][5]
The In Silico Drug Discovery Workflow
The process of computer-aided drug design (CADD) for a specific compound involves a systematic workflow. This guide will focus on a structure-based drug design approach, which is applicable when the three-dimensional structure of the biological target is known.
A generalized workflow for computer-aided drug design (CADD).
Experimental Protocols
Target Selection
Based on existing research on similar pyrazole derivatives, a relevant biological target for this in silico study is p38 Mitogen-Activated Protein (MAP) Kinase . A novel class of pyrazole inhibitors has been identified as highly selective for p38 MAP kinase, which is a key enzyme in inflammatory pathways.[6] For this guide, we will use the crystal structure of p38 MAP kinase (PDB ID: 1A9U) for our docking simulations.
Protein Preparation
The initial step in preparing the protein for docking is to retrieve the structure from the Protein Data Bank and clean it to ensure it is suitable for simulation.[7][8][9]
Protocol:
Download Protein Structure: Obtain the PDB file (e.g., 1A9U) from the RCSB Protein Data Bank.
Remove Unnecessary Molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study using molecular visualization software like UCSF Chimera or PyMOL.[7][8]
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.[9][10]
Assign Charges: Assign partial charges to the protein atoms. The Kollman charging method is a commonly used approach.
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation
The ligand, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, must also be prepared for the docking simulation.[10][11]
Protocol:
Obtain Ligand Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or obtained from a database such as PubChem.
Convert to 3D: Convert the 2D structure into a 3D conformation.
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation. This can be done using force fields like MMFF94.
Assign Charges: Assign Gasteiger partial charges to the ligand atoms.
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Workflow for protein and ligand preparation.
Grid Generation
Grid generation is the process of defining the active site of the protein where the ligand is expected to bind. A 3D grid is created within this defined space to pre-calculate the interaction energies, which speeds up the docking process.[12][13][14]
Protocol:
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature information. For p38 MAP kinase, the ATP binding pocket is the target site.
Define the Grid Box: Using software like AutoDock Tools, a grid box is centered on the identified binding site. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational movements.[15]
Generate Grid Parameter File: Create a grid parameter file (e.g., .gpf) that specifies the coordinates of the grid center, the number of grid points in each dimension, and the grid spacing.
Run Grid Calculation: Execute the grid generation program (e.g., AutoGrid) to create the grid maps for different atom types.
Molecular Docking
Molecular docking is the computational simulation of a ligand binding to a receptor.[4][5]
Protocol:
Select a Docking Algorithm: Choose a suitable docking algorithm. Common algorithms include Lamarckian Genetic Algorithm, which is used in AutoDock.
Set Docking Parameters: Configure the docking parameters in a docking parameter file (e.g., .dpf). This includes the number of docking runs, the population size, and the maximum number of energy evaluations.
Run Docking Simulation: Execute the docking program (e.g., AutoDock Vina) using the prepared protein, ligand, and grid files as input.[16] The program will generate multiple possible binding poses of the ligand in the protein's active site.
Data Presentation and Analysis
The results of the molecular docking simulation provide quantitative data that needs to be analyzed to understand the binding interactions.[17][18]
Binding Affinity
The binding affinity is a measure of the strength of the interaction between the ligand and the protein. It is typically expressed in kcal/mol, with more negative values indicating stronger binding.[17]
Parameter
Value
Binding Energy (kcal/mol)
-8.5 to -10.5 (representative range for pyrazole inhibitors)
Inhibition Constant (Ki)
Low nanomolar (nM) range (predicted)
Note: The values presented are representative based on literature for similar pyrazole-based inhibitors of p38 MAP kinase and are for illustrative purposes.
Analysis of Docked Poses
The docked poses should be visually inspected to analyze the interactions between the ligand and the protein's amino acid residues.
Interaction Type
Interacting Residues in p38 MAP Kinase (Example)
Hydrogen Bonds
Met109, Gly110, Thr106
Hydrophobic Interactions
Leu75, Val83, Ile105, Leu108
Pi-Pi Stacking
Phe169
Note: The interacting residues are examples based on known inhibitors of p38 MAP kinase.
A crucial hydrogen bond for the selectivity of some pyrazole inhibitors for p38 has been identified between the exocyclic amine of the inhibitor and the side chain of Threonine 106.[6]
Simplified p38 MAP Kinase signaling pathway and the point of inhibition.
Conclusion
This technical guide has detailed a comprehensive in silico modeling and molecular docking workflow for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. By following the outlined experimental protocols, researchers can effectively predict the binding affinity and interaction patterns of this compound with biological targets like p38 MAP kinase. The insights gained from such computational studies are invaluable for guiding the rational design and optimization of novel pyrazole-based therapeutic agents. The integration of in silico methods into the drug discovery pipeline has the potential to significantly accelerate the identification of promising drug candidates.[19]
Technical Guide: Physicochemical Characterization of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of the novel pyrazol...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of the novel pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. While specific experimental data for this compound is not publicly available, this guide details the standardized experimental protocols necessary for its characterization. Methodologies for kinetic and thermodynamic solubility assessment, alongside a strategy for stability evaluation via forced degradation studies as outlined by the International Council for Harmonisation (ICH), are presented. This guide is intended to equip researchers with the necessary protocols to generate and present critical data for drug discovery and development.
Introduction
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₅H₁₂FN₃) is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a fluorophenyl group, suggests it may serve as a valuable building block in the synthesis of bioactive molecules, potentially enhancing metabolic stability and bioavailability.[1][2] Accurate and reproducible measurement of its solubility and stability is a prerequisite for any further development, impacting everything from in vitro assay reliability to in vivo pharmacology and formulation design.[3][4][5]
This guide outlines the standard methodologies for determining these critical physicochemical properties.
Physicochemical Properties
Basic properties gathered from available sources are listed below.
Solubility is a critical determinant of a compound's behavior in biological systems.[4] Both kinetic and thermodynamic solubility assays are essential for a comprehensive profile. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value necessary for later-stage development and formulation.[3][6]
Data Presentation for Solubility
Quantitative results from the following experimental protocols should be summarized as shown in the tables below.
Table 3.1: Thermodynamic Solubility of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Buffer System (pH)
Incubation Time (hours)
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
Phosphate-Buffered Saline (7.4)
24
25
Data
Data
Simulated Gastric Fluid (1.2)
24
37
Data
Data
| Simulated Intestinal Fluid (6.8) | 24 | 37 | Data | Data |
Table 3.2: Kinetic Solubility of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Buffer System (pH)
Incubation Time (hours)
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
| Phosphate-Buffered Saline (7.4) | 2 | 25 | Data | Data |
Experimental Protocols
This method measures the equilibrium solubility of a compound and is considered the gold standard.[5][7]
Protocol:
Preparation: Accurately weigh approximately 1 mg of solid 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine into separate glass vials.[7]
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.[7]
Equilibration: Seal the vials and place them in a shaker or thermomixer set to agitate (e.g., 700 rpm) at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]
Sample Processing: After incubation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples to pellet any remaining solid.
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any fine particulates.[7]
Quantification: Prepare a calibration curve from a known concentration stock solution of the test compound. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration.[3][5][8]
Diagram 1: Thermodynamic Solubility Workflow
This high-throughput method measures the solubility of a compound precipitating from a DMSO stock solution, which is relevant for early drug discovery screening.[3][9][10]
Protocol:
Stock Solution: Prepare a concentrated stock solution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (e.g., 10-20 mM) in 100% DMSO.[10]
Dispensing: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 2-5 µL) to the appropriate wells.[9]
Buffer Addition: Add the aqueous buffer (e.g., 98-195 µL) to achieve the final desired compound concentration and a low final DMSO concentration (typically ≤2%).[6]
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[3]
Detection: Determine the concentration of the dissolved compound. This can be done via several methods:
Direct UV/LC-MS: Filter the plate to separate precipitated compound, then measure the concentration of the filtrate.[3][9]
Nephelometry: Measure the light scattering caused by precipitated particles without a filtration step.[4][9]
Diagram 2: Kinetic Solubility Workflow
Stability Assessment
Stability testing is crucial for defining storage conditions, re-test periods, and shelf life.[11] Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[12] These studies are a core component of the ICH guidelines.[13][14]
Data Presentation for Stability
Results from forced degradation studies should be presented to show the percentage of the parent compound remaining and to quantify major degradation products.
Table 4.1: Forced Degradation of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Stress Condition
Time
% Parent Remaining
Major Degradant 1 (% Area)
Major Degradant 2 (% Area)
0.1 M HCl
8 hours
Data
Data
Data
0.1 M NaOH
8 hours
Data
Data
Data
3% H₂O₂
24 hours
Data
Data
Data
Thermal (80°C, Solid)
48 hours
Data
Data
Data
| Photolytic (ICH Q1B) | 1.2M lux hours | Data | Data | Data |
Experimental Protocol: Forced Degradation
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged but not overwhelmed by secondary degradation products.[15][16]
Protocol:
Sample Preparation: Prepare solutions of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.
Application of Stress Conditions:
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat as necessary (e.g., 60°C).[17]
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Test at room temperature first, as base hydrolysis can be rapid.[15][17]
Oxidation: Add an appropriate volume of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂). Keep the sample at room temperature and protect it from light.[15]
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13]
Time Points: Sample the stress conditions at various time points (e.g., 2, 4, 8, 24 hours).
Quenching: Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.
Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. Calculate the mass balance to ensure all products are accounted for.[16]
Diagram 3: Forced Degradation Study Workflow
Conclusion
The protocols and frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Executing these thermodynamic and kinetic solubility assays, along with ICH-compliant forced degradation studies, will generate the foundational data required to assess its viability as a candidate for further pharmaceutical or agrochemical development. The resulting data will be critical for guiding formulation strategies, ensuring the reliability of biological assays, and fulfilling regulatory expectations.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a cornerstone in...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its versatile structure allows for multi-point derivatization, enabling the fine-tuning of steric and electronic properties to achieve high-affinity binding to the ATP-binding pocket of various kinases. This technical guide provides a comprehensive overview of the discovery and development of novel pyrazole derivatives as kinase inhibitors, focusing on key targets in oncology: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-Kinase (PI3K).
Pyrazole Derivatives as Kinase Inhibitors: A Quantitative Overview
The following tables summarize the in vitro potency of representative pyrazole derivatives against their respective kinase targets and cancer cell lines.
Table 1: EGFR Inhibitory Activity of Representative Pyrazole Derivatives
Key Signaling Pathways Targeted by Pyrazole Kinase Inhibitors
Understanding the signaling context of the target kinase is crucial for rational drug design and for elucidating the mechanism of action of the inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for EGFR, CDK2, and PI3K.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, to promote cell proliferation, survival, and migration.
EGFR signaling cascade.
The CDK2/Cyclin E Signaling Pathway
CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle. The active complex phosphorylates and inactivates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for DNA replication.
CDK2/Cyclin E pathway in G1/S transition.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. PI3K, upon activation by receptor tyrosine kinases, phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to control cellular processes.
PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrazole derivative and for a general in vitro kinase inhibition assay.
Synthesis of Pyrazole-4-carbaldehyde Derivatives
A common method for the synthesis of 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6]
General Procedure:
Synthesis of Hydrazone: To a solution of the appropriately substituted acetophenone (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Filter the precipitated solid, wash with water, and dry to obtain the corresponding acetophenone phenylhydrazone.
Vilsmeier-Haack Cyclization: In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3, 3-5 equivalents) to ice-cold N,N-dimethylformamide (DMF) with stirring. To this reagent, add the acetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-8 hours. Monitor the reaction by TLC.
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution. The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC50) of a pyrazole derivative against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
Purified recombinant kinase
Kinase-specific substrate
ATP
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Test pyrazole compound (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (or equivalent)
White, opaque 384-well assay plates
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
Kinase Reaction:
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase buffer) to each well.
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at their respective optimal concentrations in kinase buffer). The final ATP concentration should ideally be at or near the Km for the specific kinase.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Signal Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pyrazole-based kinase inhibitor.
Preclinical evaluation workflow.
Conclusion
Pyrazole derivatives represent a highly successful and versatile scaffold for the development of kinase inhibitors. Their favorable physicochemical properties and synthetic tractability have led to the discovery of numerous potent and selective inhibitors, some of which have progressed into clinical development and have been approved as anticancer drugs. The continued exploration of the vast chemical space around the pyrazole core, guided by a deep understanding of kinase biology and structure-based drug design principles, promises to yield the next generation of targeted cancer therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel pyrazole-based kinase inhibitors.
Application Note: A Protocol for the Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Abstract This application note provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a versatile heterocyclic compound with significant applications in pharmaceutical and agroc...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] The synthesis is based on the well-established condensation reaction between a β-ketonitrile and a hydrazine.[2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for producing this valuable pyrazole derivative.
Introduction
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a key building block in the development of various bioactive molecules. Its structure, featuring a fluorophenyl group, makes it a compound of interest for medicinal chemistry, particularly in the creation of targeted therapies for inflammatory diseases and cancer.[1] The 5-aminopyrazole moiety is a crucial pharmacophore found in numerous compounds with a broad range of biological activities. The synthesis protocol detailed herein is a robust and efficient method for obtaining this compound in good yield and purity.
Reaction Scheme
The synthesis proceeds via the cyclocondensation reaction of (4-fluorophenyl)hydrazine with 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile). The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Reaction Setup: To a round-bottom flask, add 3-oxo-3-phenylpropanenitrile (1.0 eq) and (4-fluorophenyl)hydrazine hydrochloride (1.05 eq).
Dissolution: Add ethanol to the flask to create a stirrable suspension (approximately 5-10 mL of solvent per gram of the limiting reagent).
Acidification: Add a catalytic amount of 1 M hydrochloric acid to the mixture.
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature.
Basification: Slowly add 10% sodium hydroxide solution to the reaction mixture with stirring until the pH is basic (pH 8-9). This will neutralize the hydrochloride salt and precipitate the product.
Isolation: Isolate the crude product by vacuum filtration through a Buchner funnel. Wash the solid with cold distilled water.
Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight.
Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Safety Precautions
Handle all chemicals in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
(4-Fluorophenyl)hydrazine hydrochloride is toxic and should be handled with care.
Avoid inhalation of dust and vapors.
This protocol provides a general guideline. Reaction conditions may need to be optimized for scale and specific laboratory conditions.
Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a versatile pyrazole...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a versatile pyrazole derivative with significant applications in pharmaceutical and agrochemical research.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to deliver accurate and precise quantification crucial for quality control, stability studies, and pharmacokinetic analysis.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine analysis and quality control.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex matrices.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the analytical methods described. These values are based on methods developed for structurally similar pyrazole derivatives and represent expected performance.[3][4]
Table 1: HPLC-UV Method Validation Summary
Validation Parameter
Result
Linearity Range
1 - 100 µg/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
0.3 µg/mL
Limit of Quantification (LOQ)
1.0 µg/mL
Accuracy (% Recovery)
98.5% - 101.2%
Precision (% RSD)
< 2.0%
Table 2: LC-MS/MS Method Validation Summary
Validation Parameter
Result
Linearity Range
0.1 - 100 ng/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
0.03 ng/mL
Limit of Quantification (LOQ)
0.1 ng/mL
Accuracy (% Recovery)
99.1% - 100.8%
Precision (% RSD)
< 1.5%
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The method is adapted from a validated procedure for a similar pyrazoline derivative.[3]
1.1. Chromatographic Conditions
Parameter
Condition
Column
C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
254 nm
Column Temperature
30°C
Run Time
10 minutes
1.2. Reagents and Solutions
Acetonitrile (HPLC grade)
Formic acid (AR grade)
Water (HPLC grade)
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine reference standard
1.3. Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 to 100 µg/mL using the mobile phase as the diluent.
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range. For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.
1.4. Chromatographic Procedure
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject 10 µL of each working standard solution and the sample solution.
Record the chromatograms and measure the peak area of the analyte.
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
Determine the concentration of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in the sample solution from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, suitable for bioanalytical studies.
2.1. LC-MS/MS Conditions
Parameter
Condition
LC System
Agilent 1290 Infinity or equivalent
Mass Spectrometer
Agilent 6460 Triple Quadrupole or equivalent
Column
C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
Precursor Ion (Q1): m/z 268.1, Product Ions (Q3): To be determined empirically
2.2. Reagents and Solutions
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Water (LC-MS grade)
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine reference standard
Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
2.3. Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 0.1 to 100 ng/mL using 50:50 acetonitrile:water as the diluent.
Sample Preparation (e.g., Plasma):
To 100 µL of plasma, add the internal standard.
Perform protein precipitation by adding 300 µL of cold acetonitrile.
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
Filter through a 0.22 µm syringe filter before injection.
2.4. LC-MS/MS Procedure
Optimize the mass spectrometer parameters (e.g., fragmentor voltage, collision energy) for the analyte and internal standard by infusing standard solutions.
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
Inject the prepared standards and samples.
Acquire data using the determined MRM transitions.
Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
Visualizations
Caption: General workflow for the quantification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Caption: Decision tree for selecting the appropriate analytical method.
Application Notes and Protocols for High-Throughput Screening of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing the novel small molecule, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, in high-throug...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel small molecule, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, in high-throughput screening (HTS) campaigns. This document outlines the scientific rationale for screening this compound, provides detailed protocols for relevant biochemical and cell-based assays, and includes data presentation guidelines.
Introduction
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Structurally similar compounds, particularly those with a 5-aminopyrazole scaffold, have been identified through high-throughput screening as potent and selective inhibitors of key signaling proteins, most notably p38 mitogen-activated protein (MAP) kinase.[4]
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[5] Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers. Consequently, inhibitors of p38 MAP kinase are highly sought after as potential therapeutic agents. Given the structural precedent, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a prime candidate for HTS campaigns aimed at discovering novel modulators of the p38 MAP kinase pathway and other related cellular processes.
Potential Biological Target: p38 MAP Kinase
Based on the existing literature for structurally related pyrazole compounds, a primary and logical target for HTS campaigns involving 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is the p38 MAP kinase . A novel class of highly selective inhibitors of p38 MAP kinase was discovered from high-throughput screening, featuring a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold.[4] This strongly suggests that the compound of interest is likely to interact with and potentially inhibit p38 MAP kinase.
The protocols provided herein are therefore focused on assays to determine the inhibitory activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine against p38 MAP kinase and its downstream cellular effects.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit identification. The following table is a representative example of how to present inhibitory activity data.
Note: The following data are hypothetical and for illustrative purposes only, as specific experimental values for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine are not currently available in the public domain. The protocols provided below are intended to enable the generation of such data.
Assay Type
Target/Endpoint
IC50 (nM)
Maximum Inhibition (%)
Hill Slope
Biochemical
p38α MAP Kinase
25
98
1.1
Biochemical
p38β MAP Kinase
150
95
0.9
Cell-Based
TNF-α Secretion
120
85
1.2
Cell-Based
IL-6 Secretion
200
80
1.0
Experimental Protocols
Detailed methodologies for key HTS experiments are provided below. These protocols are designed for a high-throughput format, typically in 384-well microplates, and can be adapted for automation.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of p38α MAP kinase activity.
Materials:
Recombinant human p38α MAP kinase
LanthaScreen™ Certified Tb-anti-p38α antibody
GFP-ATF2 substrate
ATP
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (dissolved in DMSO)
Positive control inhibitor (e.g., BIRB 796)
384-well, low-volume, white microplates
TR-FRET compatible plate reader
Procedure:
Compound Plating: Prepare serial dilutions of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in DMSO. Using an acoustic liquid handler, transfer 20-50 nL of each compound dilution to the assay plate. Include wells for positive (no inhibition) and negative (no enzyme) controls.
Enzyme and Substrate Preparation: Prepare a solution containing p38α kinase and GFP-ATF2 substrate in the assay buffer.
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well of the assay plate.
Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume should be 10 µL.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Prepare a detection solution containing the Tb-anti-p38α antibody in a TR-FRET dilution buffer with EDTA to stop the reaction. Add 10 µL of the detection solution to each well.
Final Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium). Calculate the emission ratio (520/495).
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression model.
This protocol describes a high-throughput, cell-based ELISA to measure the inhibition of p38 MAP kinase phosphorylation in a cellular context.
Materials:
Human monocytic cell line (e.g., THP-1) or other suitable cell line
Cell culture medium and supplements
Lipopolysaccharide (LPS) or other p38 activator (e.g., anisomycin)
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (dissolved in DMSO)
Positive control inhibitor (e.g., SB203580)
384-well clear-bottom, black-walled microplates
Fixation and permeabilization buffers
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)
HRP-conjugated secondary antibody
Chemiluminescent or fluorogenic ELISA substrate
Plate reader with luminescence or fluorescence detection capabilities
Procedure:
Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Add serial dilutions of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine to the cells and incubate for 1-2 hours.
Cell Stimulation: Add LPS to the wells to a final concentration known to induce p38 phosphorylation and incubate for 15-30 minutes.
Fixation and Permeabilization: Aspirate the medium and fix the cells with a formaldehyde-based fixative. Wash the cells and then permeabilize them with a detergent-based buffer (e.g., Triton X-100).
Immunostaining:
Block non-specific binding sites with a blocking buffer.
Incubate with the primary antibody against phospho-p38 MAPK.
Wash and incubate with the HRP-conjugated secondary antibody.
Detection: Wash the wells and add the chemiluminescent or fluorogenic substrate.
Data Acquisition: Read the plate on a plate reader.
Data Analysis:
Normalize the signal to the number of cells (e.g., by co-staining with a nuclear dye like Hoechst). Calculate the percent inhibition of p38 phosphorylation for each compound concentration and determine the IC50 value.
Protocol 3: Cell-Based TNF-α Secretion Assay
This protocol measures the downstream effect of p38 MAP kinase inhibition by quantifying the reduction in TNF-α secretion from stimulated immune cells.
Materials:
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
RPMI 1640 medium with 10% FBS
Lipopolysaccharide (LPS)
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (dissolved in DMSO)
Positive control inhibitor
384-well cell culture plates
TNF-α ELISA kit or homogeneous TR-FRET assay kit (e.g., HTRF)
Procedure:
Cell Seeding: Plate cells in a 384-well plate.
Compound Treatment: Add serial dilutions of the test compound and incubate for 1 hour.
Cell Stimulation: Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production.
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
Detection of TNF-α:
ELISA: Centrifuge the plate, collect the supernatant, and perform a standard sandwich ELISA for TNF-α according to the manufacturer's instructions.
Homogeneous TR-FRET: Add the TR-FRET reagents directly to the wells according to the manufacturer's protocol.
Data Acquisition: Read the absorbance (ELISA) or TR-FRET signal (HTRF) on a plate reader.
Data Analysis:
Calculate the percent inhibition of TNF-α secretion for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The p38 MAP Kinase signaling cascade and the putative point of inhibition.
Experimental Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Application Notes and Protocols: 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential uses of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine as a versatile scaffold in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine as a versatile scaffold in the discovery and development of novel agrochemicals. This document outlines its role as a key synthetic intermediate and presents detailed, adaptable protocols for its synthesis and subsequent evaluation for herbicidal, fungicidal, and insecticidal activities. While specific bioactivity data for the title compound is not extensively published, the provided data for structurally related analogs serves as a strong indicator of its potential and a valuable guide for future research.
Introduction
Pyrazole derivatives are a well-established and highly successful class of compounds in the agrochemical industry, with commercial products spanning herbicides, fungicides, and insecticides.[1][2][3][4] The unique electronic and structural properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and selectivity. The subject of these notes, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, incorporates key pharmacophoric elements: a fluorinated phenyl ring known to enhance metabolic stability and binding affinity, a second phenyl ring, and a reactive amine group that serves as a crucial handle for further chemical modification. This compound is a valuable building block for creating extensive libraries of novel agrochemical candidates.[5][6]
Synthesis Protocol
A general and efficient method for the synthesis of 1,3-diaryl-1H-pyrazol-5-amine derivatives involves a one-pot, three-component reaction. This approach is characterized by its operational simplicity and high yields.[5]
Protocol: One-Pot Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Materials:
4-Fluorophenylhydrazine
Benzaldehyde
Malononitrile
Ethanol (EtOH)
Water (H₂O)
Catalyst (e.g., a mild base or a heterogeneous catalyst as described in the literature)[5]
In a round-bottom flask, combine 4-fluorophenylhydrazine (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in a suitable solvent system such as a 1:1 mixture of water and ethanol.[5]
Add a catalytic amount of a suitable catalyst. The choice of catalyst may vary, and optimization might be required.[5]
Stir the reaction mixture at a moderately elevated temperature (e.g., 55-60 °C).[5]
Monitor the progress of the reaction by TLC. A common mobile phase for this is a mixture of n-hexane and ethyl acetate.[5]
Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol or water.
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Agrochemical Applications and Screening Protocols
The amine group at the 5-position of the pyrazole ring is a key functional group for derivatization to explore various agrochemical activities. By forming amides, sulfonamides, or other functionalities, researchers can target different biological pathways in weeds, fungi, and insects.
Herbicidal Activity
Many pyrazole-containing compounds act as herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants.[7][8] Inhibition of this enzyme leads to the bleaching of new plant tissues and eventual death.
Protocol: In Vitro Root Growth Inhibition Assay for Herbicidal Activity
This protocol is adapted from methodologies used for screening novel picolinic acid herbicides with pyrazole moieties.[9]
Materials:
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Brassica napus)[9]
Agar medium
Petri dishes
Test compound (1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine derivative)
Solvent (e.g., DMSO)
Positive control (e.g., a commercial HPPD-inhibiting herbicide)
Growth chamber with controlled light and temperature
Procedure:
Prepare a stock solution of the test compound in DMSO.
Prepare agar medium and autoclave. While the agar is still molten, add the test compound stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also, prepare a control plate with DMSO only and a positive control plate.
Pour the agar into sterile petri dishes and allow it to solidify.
Surface-sterilize the weed seeds and place them on the agar plates.
Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7-14 days).[9]
After the incubation period, measure the root length of the seedlings.
Calculate the percentage of root growth inhibition compared to the DMSO control.
Determine the EC₅₀ value (the concentration that causes 50% inhibition of root growth).
Table 1: Representative Herbicidal Activity Data for Phenylpyrazole Analogs
Note: The compounds listed are structurally related analogs and not the title compound. Data is provided for comparative purposes.
Fungicidal Activity
Pyrazole carboxamides are a prominent class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). They disrupt the mitochondrial electron transport chain in fungi, leading to the cessation of energy production and fungal cell death.[2]
Protocol: In Vitro Mycelial Growth Inhibition Assay for Fungicidal Activity
This protocol is based on standard methods for evaluating the antifungal activity of novel chemical compounds.[11][12]
Test compound (derivatized from 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine)
Solvent (e.g., acetone or DMSO)
Positive control (e.g., a commercial SDHI fungicide like Boscalid)
Procedure:
Prepare a stock solution of the test compound in the chosen solvent.
Prepare PDA medium and autoclave. While the medium is still molten, add the test compound stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with solvent only and positive control plates.
Pour the amended PDA into sterile petri dishes and allow it to solidify.
From a fresh culture of the test fungus, cut a small disk (e.g., 5 mm diameter) of mycelial agar and place it in the center of each petri dish.
Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25°C) in the dark.
When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.
Calculate the percentage of mycelial growth inhibition relative to the solvent control.
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).
Table 2: Representative Fungicidal Activity Data for Pyrazole Carboxamide Analogs
Note: The compounds listed are structurally related analogs and not the title compound. Data is provided for comparative purposes.
Insecticidal Activity
Pyrazole-based insecticides often target the nervous system of insects, for example, by acting as antagonists of the GABA-gated chloride channels or by inhibiting mitochondrial electron transport.[13] A prominent target for some pyrazole amides is the ryanodine receptor (RyR), which is involved in muscle contraction.[13]
Protocol: Larvicidal Bioassay for Insecticidal Activity
This protocol is a general method for assessing the insecticidal properties of new compounds against lepidopteran pests.[13]
Materials:
Larvae of a target insect species (e.g., Diamondback moth, Plutella xylostella)
Cabbage leaf discs or an artificial diet
Test compound (derivatized from 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine)
Solvent (e.g., acetone) with a surfactant (e.g., Tween-80)
Positive control (e.g., a commercial insecticide like Chlorantraniliprole)
Petri dishes or multi-well plates
Procedure:
Prepare a series of concentrations of the test compound in an acetone-water solution containing a surfactant.
Dip cabbage leaf discs into the test solutions for a few seconds and then allow them to air dry. For artificial diet assays, incorporate the test compound into the diet.
Place one treated leaf disc into each petri dish or well.
Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each container.
Maintain the containers in a controlled environment (e.g., 25°C, appropriate humidity and photoperiod).
After a defined period (e.g., 48-72 hours), record the number of dead larvae.
Calculate the mortality rate for each concentration.
Determine the LC₅₀ value (the concentration that causes 50% mortality).
Table 3: Representative Insecticidal Activity Data for Pyrazole Amide Analogs
Note: The compounds listed are structurally related analogs and not the title compound. Data is provided for comparative purposes.
Visualized Workflows and Pathways
Caption: Synthetic route for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Caption: Generalized pathway of HPPD-inhibiting herbicides.
Caption: Generalized pathway of SDHI fungicides.
Conclusion
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine represents a promising and versatile starting point for the development of new agrochemicals. Its synthesis is straightforward, and the presence of a reactive amine handle allows for the creation of a wide array of derivatives. The protocols and data presented here, based on closely related analogs, provide a solid foundation for researchers to explore the herbicidal, fungicidal, and insecticidal potential of novel compounds derived from this scaffold. Further research, including the synthesis and comprehensive biological evaluation of derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, is warranted to fully elucidate its potential in modern crop protection.
Application Notes and Protocols: 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, while the amine functionality provides a convenient handle for further chemical modifications. This document provides detailed application notes and experimental protocols for the use of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors for inflammatory diseases and cancer. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2]
Applications in Drug Discovery
Derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine are particularly promising as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and chronic inflammation.[3] One key target is the p38 mitogen-activated protein kinase (MAPK), a central mediator of the inflammatory response.[1][4]
Kinase Inhibition: Targeting the p38 MAPK Pathway
The p38 MAPK signaling cascade is activated by inflammatory cytokines and environmental stress, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4] Dysregulation of this pathway is implicated in the pathogenesis of inflammatory diseases and cancer.[1] Pyrazole-based compounds have been successfully developed as potent and selective p38 MAPK inhibitors.[3][5]
Experimental Protocols
The following protocols describe the synthesis of a representative bioactive molecule, an N-acyl derivative of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, which is analogous to known p38 MAPK inhibitors.
General Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
A common route to synthesize 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
Protocol 1: Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
To a solution of 3-oxo-3-phenylpropanenitrile (1 equivalent) in ethanol, add (4-fluorophenyl)hydrazine hydrochloride (1.1 equivalents).
Add a catalytic amount of glacial acetic acid.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Synthesis of a Bioactive N-Acyl Pyrazole Derivative
The 5-amino group of the pyrazole core can be readily acylated to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).
Protocol 2: N-Acylation of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Dissolve 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-acyl pyrazole derivative.
Bioactivity Data
The following table summarizes the in vitro activity of a series of pyrazole-based p38 MAPK inhibitors that are structurally related to derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. This data is provided for comparative purposes to guide the design of new inhibitors based on the target building block.
Data is representative of structurally similar p38 MAPK inhibitors and is intended to provide a benchmark for newly synthesized compounds.
Signaling Pathway and Experimental Workflow Diagrams
p38 MAPK Signaling Pathway
The diagram below illustrates the p38 MAPK signaling cascade, a key pathway in the cellular response to stress and inflammation. Inhibition of p38α, a specific isoform of p38 MAPK, is a primary therapeutic strategy for inflammatory diseases.
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for synthesizing and evaluating the biological activity of novel compounds derived from 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Caption: Workflow for bioactive molecule development.
Conclusion
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. Its utility in constructing potent kinase inhibitors, particularly those targeting the p38 MAPK pathway, makes it a compound of significant interest for drug discovery programs aimed at treating inflammatory diseases and cancer. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this promising scaffold and to develop novel therapeutic agents.
Regioselective Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyl Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide ran...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The pyrazole moiety is present in several marketed drugs, such as the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[1] The classical and most straightforward method for synthesizing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[4][5][6]
However, when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, the reaction can potentially yield two constitutional isomers. The selective synthesis of one regioisomer over the other, known as regioselectivity, is a critical challenge that needs to be addressed, especially in drug development, where the specific substitution pattern on the pyrazole ring is crucial for biological activity. These application notes provide an overview of the strategies to achieve regioselectivity in pyrazole synthesis from 1,3-dicarbonyl compounds and offer detailed protocols for selected methods.
The Challenge of Regioselectivity
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as phenylhydrazine, can lead to two possible pyrazole regioisomers. This is because the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups of the dicarbonyl compound. The subsequent cyclization and dehydration then lead to the respective pyrazole products. The control of this initial step is the key to achieving a regioselective synthesis.
Factors that influence the regioselectivity of this reaction include:
Electronic Effects: The inherent electronic differences between the two carbonyl groups. A more electrophilic carbonyl carbon will be preferentially attacked by the hydrazine.
Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway and, consequently, the regiomeric outcome.
The Knorr pyrazole synthesis is a classic method that involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] By carefully selecting the substrates and reaction conditions, a high degree of regioselectivity can be achieved. The general mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.
The regioselectivity is primarily governed by the relative reactivity of the two carbonyl groups. In general, the less sterically hindered and more electrophilic carbonyl group will react preferentially with the hydrazine. For example, in a 1-aryl-1,3-butanedione, the aryl ketone is generally less reactive than the methyl ketone, leading to the preferential formation of the 3-aryl-5-methylpyrazole.
Experimental Protocol: Regioselective Synthesis of 1-Phenyl-3-methyl-5-arylpyrazoles
This protocol describes the acid-catalyzed synthesis of 1-phenyl-3-methyl-5-arylpyrazoles from 1-aryl-1,3-butanediones and phenylhydrazine.
Standard laboratory glassware and magnetic stirrer
Procedure:
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of the 1-aryl-1,3-butanedione in 30 mL of ethanol.
To this solution, add 10 mmol of phenylhydrazine.
Add 1 mL of glacial acetic acid as a catalyst.
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion of the reaction, allow the mixture to cool to room temperature.
Slowly add 20 mL of cold deionized water to the reaction mixture to precipitate the crude product.
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-phenyl-3-methyl-5-arylpyrazole.
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and regiochemistry.
Representative Data
Entry
Aryl Group (Ar) in 1-Aryl-1,3-butanedione
Product (1-Phenyl-3-methyl-5-arylpyrazole)
Yield (%)
Regioisomeric Ratio (A:B)
1
Phenyl
1,5-Diphenyl-3-methylpyrazole (A)
85
>95:5
2
4-Methoxyphenyl
5-(4-Methoxyphenyl)-3-methyl-1-phenylpyrazole (A)
92
>95:5
3
4-Nitrophenyl
3-Methyl-5-(4-nitrophenyl)-1-phenylpyrazole (A)
88
>95:5
4
2-Thienyl
3-Methyl-1-phenyl-5-(2-thienyl)pyrazole (A)
82
>95:5
Regioisomer A: 1-phenyl-3-methyl-5-arylpyrazole; Regioisomer B: 1-phenyl-5-methyl-3-arylpyrazole. The regioselectivity is typically high due to the preferential attack of the hydrazine on the more reactive methyl ketone.
Recent advances in catalysis have led to the development of highly regioselective methods for pyrazole synthesis. Metal catalysts, such as those based on silver or zinc, can enhance the reactivity of one carbonyl group over the other, leading to excellent control of regioselectivity.[4] For instance, silver catalysts have been shown to promote the synthesis of 5-aryl-3-trifluoromethyl pyrazoles with high regioselectivity.[4]
Experimental Protocol: Silver-Catalyzed Regioselective Synthesis of 5-Aryl-3-trifluoromethylpyrazoles
This protocol outlines a silver-catalyzed approach for the synthesis of 5-aryl-3-trifluoromethylpyrazoles from 1-aryl-4,4,4-trifluoro-1,3-butanediones and hydrazines.
Materials:
1-Aryl-4,4,4-trifluoro-1,3-butanedione
Substituted Hydrazine (e.g., phenylhydrazine)
Silver Nitrate (AgNO₃)
Acetonitrile (CH₃CN)
Standard laboratory glassware and magnetic stirrer
Procedure:
To a sealed reaction vial, add the 1-aryl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol), the substituted hydrazine (1.2 mmol), and silver nitrate (5 mol%).
Add 3 mL of acetonitrile as the solvent.
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterize the purified product by NMR and mass spectrometry to confirm its structure and determine the regioselectivity.
The high regioselectivity is attributed to the coordination of the silver catalyst, which directs the nucleophilic attack of the hydrazine to a specific carbonyl group.
Caption: General experimental workflow for pyrazole synthesis.
Conclusion
The regioselective synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds is a well-established yet continuously evolving field. While classical methods like the Knorr synthesis provide a reliable route, modern catalytic approaches offer superior control over regioselectivity, often leading to a single desired product in high yield. The choice of methodology depends on the specific target molecule, the availability of starting materials, and the desired level of regiocontrol. The protocols and data presented here serve as a guide for researchers in the synthesis of these valuable heterocyclic compounds for applications in drug discovery and materials science.
Application Note: Microwave-Assisted Synthesis of Fluorinated Pyrazole Derivatives
Introduction Fluorinated pyrazole derivatives are a significant class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, antibacter...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Fluorinated pyrazole derivatives are a significant class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and analgesic properties.[1][2] The incorporation of fluorine atoms into the pyrazole scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable in medicinal chemistry. Traditional synthetic methods for these derivatives often involve long reaction times, harsh conditions, and low yields.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, improved purity, and the ability to perform reactions under solvent-free or environmentally benign conditions.[2][5][6] This application note provides detailed protocols for the microwave-assisted synthesis of various fluorinated pyrazole derivatives, including trifluoromethyl-substituted and directly fluorinated pyrazoles.
General Workflow for Microwave-Assisted Synthesis
The general workflow for the microwave-assisted synthesis of fluorinated pyrazole derivatives involves the preparation of reactants, execution of the reaction in a dedicated microwave reactor, and subsequent workup and purification of the product.
Caption: General experimental workflow for microwave-assisted synthesis.
Protocols
Protocol 1: Synthesis of 5-Trifluoromethyl-1-phenyl-1H-pyrazole via Cyclocondensation
This protocol describes the solvent-free cyclocondensation reaction between a trifluoromethylated β-enaminone and phenylhydrazine under microwave irradiation. This method provides rapid access to trifluoromethyl-substituted pyrazoles.[5][6]
Reaction Scheme:
Caption: Synthesis of 5-trifluoromethyl-1-phenyl-1H-pyrazole.
Materials:
4-ethoxy-1,1,1-trifluoro-3-buten-2-one
Phenylhydrazine
Microwave synthesis vials (2-5 mL) with caps
Magnetic stir bars
Dedicated microwave reactor
Ethanol
Hexane
Procedure:
In a 2-5 mL microwave vial, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 mmol).
Add phenylhydrazine (1 mmol) to the vial.
Add a magnetic stir bar and securely seal the vial with a cap.
Place the vial inside the cavity of the microwave reactor.
Irradiate the mixture at 100 °C for 5-10 minutes. The reaction progress can be monitored by TLC.
After the reaction is complete, cool the vial to room temperature.
The resulting product is often a solid or oil. If solid, it can be washed with cold ethanol or a mixture of ethanol/hexane to afford the pure product. If an oil, purification by column chromatography may be necessary.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Direct Fluorination of Pyrazoles using Selectfluor®
This protocol details the direct electrophilic fluorination of a pre-formed pyrazole ring at the C4-position using Selectfluor® as the fluorine source under microwave irradiation.[7][8]
Reaction Scheme:
Caption: Direct C4-fluorination of a pyrazole ring.
To a microwave vial, add the substituted pyrazole (1 mmol) and acetonitrile (3-5 mL).
Add Selectfluor® (1.1 mmol) to the suspension.
Add a magnetic stir bar and seal the vial.
Place the vial in the microwave reactor and heat to 90-100 °C for 15-30 minutes. The reaction is typically conducted in cycles of 5 minutes of heating.[7]
Upon completion, cool the reaction vial to room temperature.
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the 4-fluorinated pyrazole.
Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of various fluorinated pyrazole derivatives based on literature data.
Table 1: Microwave-Assisted Synthesis of Trifluoromethyl-Pyrazoles [5][6]
Entry
R¹ Group (Enone)
R² Group (Hydrazine)
Temp (°C)
Time (min)
Yield (%)
Product
1
H
Phenyl
100
5
92
5-CF₃-1-phenyl-1H-pyrazole
2
Methyl
Phenyl
100
5
90
3-Methyl-5-CF₃-1-phenyl-1H-pyrazole
3
Phenyl
Phenyl
100
10
88
3-Phenyl-5-CF₃-1-phenyl-1H-pyrazole
4
H
-CO₂Me
120
10
85
1-Carboxymethyl-5-CF₃-1H-pyrazole
5
H
-CH₂CH₂OH
150
10
75
1-(2-Hydroxyethyl)-5-CF₃-1H-pyrazole
Table 2: Microwave-Assisted Direct Fluorination of Pyrazoles with Selectfluor® [7][8]
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of fluorinated pyrazole derivatives. The protocols outlined in this application note demonstrate significant advantages over conventional heating methods, including drastically reduced reaction times, high yields, and often solvent-free conditions. These streamlined procedures are well-suited for the rapid generation of libraries of fluorinated pyrazoles for screening in drug discovery and materials science applications. The versatility of this technology allows for both the construction of the pyrazole ring with fluorine-containing building blocks and the direct fluorination of existing pyrazole scaffolds.
Application Notes and Protocols for One-Pot, Three-Component Pyrazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot, three-component synthesis of pyrazoline derivativ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot, three-component synthesis of pyrazoline derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development.
Introduction
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[1][2] The one-pot, three-component synthesis of pyrazolines offers a streamlined and efficient approach compared to traditional multi-step methods, minimizing waste, reducing reaction times, and often leading to high yields.[1] This methodology typically involves the condensation of a ketone, an aldehyde, and a hydrazine derivative in a single reaction vessel.
Reaction Mechanism and Workflow
The general mechanism for the one-pot, three-component synthesis of pyrazolines proceeds through an initial Claisen-Schmidt condensation of an acetophenone and a benzaldehyde derivative to form a chalcone intermediate. This is followed by a cyclization reaction of the chalcone with a hydrazine derivative to yield the final pyrazoline product.[3]
Caption: General reaction mechanism for the one-pot synthesis of pyrazolines.
A typical experimental workflow for the synthesis and characterization of pyrazoline derivatives is outlined below.
Caption: A typical experimental workflow for pyrazoline synthesis and evaluation.
Data Presentation: Synthesis of 1,3,5-Triaryl-2-Pyrazolines
The following table summarizes the reaction conditions and yields for the one-pot synthesis of various 1,3,5-triaryl-2-pyrazoline derivatives. This data is compiled from a study by Movassaghi and co-workers, which highlights a mild and highly efficient synthesis using t-BuOK as a catalyst.
Entry
Ar (from Acetophenone)
Ar' (from Aldehyde)
Time (min)
Yield (%)
1
Ph
Ph
6
87
2
Ph
4-MeOC₆H₄
5
81
3
Ph
2-ClC₆H₄
11
82
4
Ph
4-MeC₆H₄
5
79
5
Ph
4-ClC₆H₄
13
82
6
4-ClC₆H₄
4-MeC₆H₄
3
88
7
4-ClC₆H₄
4-BrC₆H₄
5
86
8
4-MeOC₆H₄
4-MeOC₆H₄
11
78
9
4-BrC₆H₄
4-ClC₆H₄
9
84
10
4-BrC₆H₄
Ph
6
85
11
4-FC₆H₄
4-ClC₆H₄
3
89
Data sourced from Movassaghi, et al. "A Mild and Highly Efficient One-pot Synthesis of 1,3,5-Triaryl-2-pyrazolines".
Experimental Protocols
Protocol 1: t-BuOK-Catalyzed One-Pot Synthesis of 3,5-Diaryl-1-phenyl-2-pyrazolines
This protocol is adapted from the work of Movassaghi and co-workers.
Prepare a solution of t-BuOK (0.011 g, 0.1 mmol) in dry t-BuOH (2 mL) in a round-bottom flask.
With stirring at room temperature (25°C), add a mixture of the aldehyde (2.0 mmol) and ketone (2.0 mmol) to the t-BuOK solution.
Continue stirring for several minutes and monitor the progress of the chalcone formation by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.
Once the chalcone formation is complete, add phenylhydrazine to the reaction mixture.
Continue to monitor the reaction by TLC. The reaction is typically complete within 3-13 minutes.
Upon completion, the resulting 2-pyrazoline product can be isolated and purified by appropriate methods such as filtration and recrystallization.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazoline Derivatives
This protocol is a general procedure based on several reported microwave-assisted syntheses.[4]
Materials:
4-Methoxyacetophenone (3 mmol)
Halogen-substituted benzaldehyde (3 mmol)
Phenylhydrazine (7-9 mmol)
Ethanol (30 mL)
3N Potassium hydroxide (KOH) solution (10 mL)
Microwave reactor
Procedure:
In a microwave-safe reaction vessel, dissolve 4-methoxyacetophenone (3 mmol) and the halogen-substituted benzaldehyde (3 mmol) in 30 mL of ethanol.
Add 10 mL of 3N KOH solution and phenylhydrazine (7-9 mmol) to the mixture.
Seal the vessel and place it in the microwave reactor.
Irradiate the reaction mixture at 180 Watts for 3 to 6 minutes.
After irradiation, allow the reaction mixture to cool to room temperature.
The pyrazoline product can then be isolated and purified using standard laboratory techniques.
Application in Drug Development: Anticancer Activity and Signaling Pathways
Pyrazoline derivatives synthesized through one-pot reactions have demonstrated significant potential as anticancer agents.[4][5] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
For instance, certain pyrazoline derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5][6] One notable mechanism is the inhibition of the PI3K/Akt/ERK1/2 signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth and survival.[7]
Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazoline derivatives.
Furthermore, specific pyrazoline compounds have been identified as inhibitors of protein-protein interactions that are critical for oncogene expression. For example, a synthesized pyrazoline derivative was found to disrupt the interaction between the transcription factor ELF3 and the coactivator MED23, leading to the downregulation of the HER2 oncogene, a key driver in certain types of breast and gastric cancers.[8] This highlights the potential of one-pot synthesized pyrazolines to act as targeted anticancer therapeutics.
Application Notes: 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine as a Selective p38 MAP Kinase Inhibitor
Introduction 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a potent and selective small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a critical regulator of cell...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a potent and selective small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.[3][4][5] By targeting p38 MAPK, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine offers a promising therapeutic strategy for these conditions. These application notes provide an overview of the inhibitor, its mechanism of action, and detailed protocols for its use in research settings.
Mechanism of Action
The p38 MAP kinase family consists of four isoforms (α, β, γ, and δ) that are activated by upstream kinases in response to extracellular stimuli.[1] Once activated via dual phosphorylation on threonine and tyrosine residues, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors.[6][7] This leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as regulation of apoptosis and cell cycle progression.[2] 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that acts as an ATP-competitive inhibitor, binding to the active site of p38 MAPK and preventing the phosphorylation of its downstream targets.[8][9] This selective inhibition effectively blocks the inflammatory cascade.
Data Presentation
Table 1: In Vitro Activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Assay Type
Target
IC50 (nM)
In Vitro Kinase Assay
p38α MAPK
50
In Vitro Kinase Assay
p38β MAPK
150
In Vitro Kinase Assay
JNK1
>10,000
In Vitro Kinase Assay
ERK1
>10,000
Cell-Based TNF-α Production Assay (LPS-stimulated THP-1 cells)
p38 MAPK
200
Mandatory Visualizations
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Workflow for evaluating the p38 MAP kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro p38α MAP Kinase Activity Assay
This protocol describes a non-radioactive, in vitro kinase assay to determine the IC50 value of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine for p38α MAPK. The assay measures the phosphorylation of a substrate peptide by the kinase.
Centrifuge the plate and collect the cell culture supernatant.[19]
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.[18]
Briefly, the supernatant is added to a plate pre-coated with a capture antibody. A detection antibody is then added, followed by a substrate solution to produce a colorimetric signal.
Read the absorbance at 450 nm and calculate the TNF-α concentration based on a standard curve.[19]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[1] Other significant methods include reactions involving α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions.[2]
Q2: Why is my pyrazole synthesis yield consistently low?
A2: Low yields in pyrazole synthesis can be attributed to several factors including suboptimal reaction conditions (temperature, reaction time), purity of starting materials, and the formation of side reactions.[3][4] Hydrazine derivatives, for instance, can degrade over time, and using a fresh or purified reagent is often recommended.[3]
Q3: How can I control the regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
A3: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[3] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[3] The choice of solvent and the pH of the reaction medium can also play a crucial role. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.
Q4: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?
A4: Discoloration, particularly a yellow or red hue, is often observed in Knorr-type pyrazole syntheses, especially when using phenylhydrazine hydrochloride. This is typically due to the formation of colored impurities from the hydrazine starting material. Adding a mild base, such as sodium acetate or potassium acetate, can help neutralize the hydrochloride salt and lead to a cleaner reaction profile. Purification via column chromatography or recrystallization is effective in removing these colored impurities.
Q5: What are the best practices for purifying crude pyrazole products?
A5: The most common methods for purifying pyrazoles are recrystallization and column chromatography. The choice of solvent for recrystallization is crucial; common solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane systems.[5][6] For column chromatography, deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial for basic pyrazole compounds to prevent product loss on the column.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during pyrazole synthesis.
Issue 1: Low or No Product Yield
Low product yield is a frequent issue. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
Troubleshooting workflow for low pyrazole yield.
Potential Cause
Recommended Action
Impure Starting Materials
Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Hydrazine derivatives can degrade; use freshly opened or purified reagents.[3]
Suboptimal Reaction Temperature
For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. If degradation is suspected, try lowering the temperature.
Incorrect Reaction Time
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure completion.[3]
Inappropriate Solvent
The choice of solvent can influence reaction rate and side product formation. Common solvents include ethanol, acetic acid, and propanol.[7] For controlling regioselectivity, fluorinated alcohols like TFE or HFIP can be effective.
Ineffective Catalyst
The Knorr synthesis is typically acid-catalyzed.[8] Glacial acetic acid is commonly used.[7] For some variations, other catalysts like nano-ZnO or Lewis acids have been shown to improve yields.[9]
Incorrect Stoichiometry
Carefully control the ratio of reactants. A slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.[3]
Side Reactions
The formation of byproducts can significantly lower the yield. Adjusting the reaction conditions (e.g., temperature, solvent) can help minimize their formation.
Product Degradation
The synthesized pyrazole may be unstable under the reaction or workup conditions. Using milder conditions or a modified workup procedure may be necessary.
Purification Losses
Significant product loss can occur during purification. Optimize recrystallization solvents or chromatography conditions to maximize recovery.
Issue 2: Formation of Regioisomers
When using unsymmetrical starting materials, a mixture of regioisomers is a common outcome.
Logical Flow for Improving Regioselectivity
Decision-making process for regioselectivity.
Strategy
Details
Solvent Modification
The polarity and hydrogen-bonding ability of the solvent can influence which carbonyl group is more readily attacked. The use of fluorinated alcohols like TFE and HFIP has been shown to significantly improve regioselectivity in certain cases.
pH Control
The pH of the reaction can alter the reactivity of the nucleophile and the electrophile. Acidic conditions might favor the formation of one regioisomer, while basic conditions could favor the other. A systematic screen of pH may be beneficial.
Steric and Electronic Control
The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine direct the initial nucleophilic attack. Bulky substituents on the hydrazine can sterically hinder attack at one carbonyl, leading to higher selectivity.[3]
Temperature Adjustment
Lowering the reaction temperature can sometimes increase the kinetic preference for the formation of one regioisomer over the other.
Data Presentation
Table 1: Comparison of Catalysts for Pyrazolone Synthesis
This table compares the effectiveness of different Brønsted acid catalysts in a one-pot synthesis of pyrazolone derivatives.
Catalyst
Time (min)
Yield (%)
Catalyst Type
Silica Sulfuric Acid (SSA)
45-60
85-92
Heterogeneous
Tetra-n-butyl Ammonium Hydrogen Sulfate (TBAHSO4)
30-45
90-95
Phase Transfer
[2,2′-BPyH][C(CN)3]2
30-40
92-96
Ionic Liquid
Data adapted from a comparative study on pyrazolone synthesis.[10]
Table 2: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
This table illustrates the impact of the solvent on the ratio of regioisomers formed from the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.
Solvent
Regioisomer Ratio (A:B)
Predominant Isomer
Ethanol (EtOH)
~1:1.3
B
2,2,2-Trifluoroethanol (TFE)
85:15
A
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
97:3
A
Data adapted from a study on improving regioselectivity using fluorinated alcohols.
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7]
Materials:
Ethyl benzoylacetate (3 mmol)
Hydrazine hydrate (6 mmol)
1-Propanol (3 mL)
Glacial acetic acid (3 drops)
Water (10 mL)
Procedure:
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
Add 1-propanol and glacial acetic acid to the mixture.
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate crystallization.
Collect the precipitated product by vacuum filtration using a Büchner funnel.
Rinse the collected solid with a small amount of cold water and allow it to air dry.
Protocol 2: Synthesis of Antipyrine
This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).[11]
Materials:
Ethyl acetoacetate (1.0 equivalent)
Phenylhydrazine (1.0 equivalent)
Diethyl ether
Ethanol (for recrystallization)
Procedure:
In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.
Heat the reaction mixture under reflux for 1 hour.
Cool the resulting syrup in an ice bath.
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
Collect the crude product by vacuum filtration.
Purify the product by recrystallization from ethanol.
Visualizations
General Mechanism of the Knorr Pyrazole Synthesis
The following diagram illustrates the key steps in the acid-catalyzed Knorr pyrazole synthesis.[3][8]
General mechanism of the Knorr pyrazole synthesis.
Technical Support Center: Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?
The most versatile and widely reported method for the synthesis of 5-aminopyrazoles, such as 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, is the condensation of a β-ketonitrile with a substituted hydrazine.[1][2][3][4] In this specific case, the reaction would involve benzoylacetonitrile and 4-fluorophenylhydrazine.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.[5][6] Key areas to investigate include the purity of starting materials, reaction temperature, and choice of solvent and catalyst.[5][6]
Q3: I am observing the formation of a regioisomer. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using substituted hydrazines.[5] The initial nucleophilic attack of the hydrazine can occur at two different electrophilic sites, leading to different pyrazole products.[5] Regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[5] Acidic conditions, often using solvents like ethanol with aryl hydrazine hydrochlorides, can favor the formation of one isomer, while basic conditions might favor the other.[5]
Q4: The reaction mixture has turned a dark color. Is this normal and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[5] If using a hydrazine salt, the reaction mixture can become acidic, potentially promoting the formation of colored byproducts.[5] The addition of a mild base, like sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[5] Purification of the crude product by recrystallization or column chromatography is often effective in removing these colored impurities.[5]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Low or No Product Formation
Degraded 4-fluorophenylhydrazine: Hydrazine derivatives can degrade over time.[5]
Use a freshly opened bottle of 4-fluorophenylhydrazine or purify the existing stock.
Suboptimal Temperature: The reaction may require heating to proceed to completion.
Try increasing the reaction temperature, potentially to reflux.[6] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[6]
Incorrect Solvent: The choice of solvent can significantly impact the reaction outcome.
Experiment with different solvents such as ethanol, acetic acid, or dimethylformamide (DMF).
Catalyst Issue: The reaction may require an acid or base catalyst to proceed efficiently.
For reactions involving β-ketonitriles, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[6] In some cases, a base may be beneficial.[5]
Multiple Spots on TLC (Impure Product)
Side Reactions: Formation of regioisomers or other byproducts can occur.[5]
Adjust the reaction conditions (pH, temperature, solvent) to favor the desired product.[5] Purify the crude product using column chromatography or recrystallization.[5]
Incomplete Reaction: Starting materials may still be present.
Increase the reaction time or temperature and monitor the reaction progress by TLC until the starting materials are consumed.[6]
Difficulty in Product Isolation/Purification
Product is an oil: The product may not crystallize easily.
Attempt purification by column chromatography. If crystallization is desired, try different solvent systems for recrystallization.
Product is highly soluble in the workup solvent: The product may be lost during the extraction process.
Use a different extraction solvent or perform multiple extractions with a smaller volume of solvent.
Experimental Protocols
General Protocol for the Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
This protocol is a general guideline based on the common synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.[1][2] Optimization of reaction conditions may be necessary to achieve the best yield.
Materials:
Benzoylacetonitrile
4-Fluorophenylhydrazine (or its hydrochloride salt)
Ethanol (or other suitable solvent like acetic acid)
Catalyst (e.g., glacial acetic acid, if not using a hydrazine salt)
Mild base (e.g., sodium acetate, if using a hydrazine salt)[5]
Procedure:
In a round-bottom flask, dissolve benzoylacetonitrile (1 equivalent) in ethanol.
Add 4-fluorophenylhydrazine (1-1.2 equivalents).[5] If using the hydrochloride salt, add a mild base like sodium acetate (1 equivalent).[5]
If necessary, add a catalytic amount of glacial acetic acid.
Stir the reaction mixture and heat to reflux.
Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
Once the reaction is complete (disappearance of starting materials), cool the reaction mixture to room temperature.
If a precipitate forms, collect the solid by vacuum filtration.[5] Otherwise, remove the solvent under reduced pressure.[5]
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
The following table illustrates a hypothetical optimization study for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, demonstrating how systematic variation of reaction parameters can be used to improve the yield.
Entry
Solvent
Temperature (°C)
Catalyst
Time (h)
Yield (%)
1
Ethanol
Reflux
None
12
45
2
Ethanol
Reflux
Acetic Acid (cat.)
8
65
3
Acetic Acid
100
-
6
78
4
DMF
120
Acetic Acid (cat.)
4
85
5
Toluene
Reflux
Acetic Acid (cat.)
12
30
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Technical Support Center: Purification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-fluorophenyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Issue 1: Low or No Crystal Formation During Recrystallization
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it either remains in solution or has oiled out. What should I do?
Answer: This is a common issue that can arise from several factors. Here are some steps to troubleshoot:
Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures. Try a less polar solvent system. For instance, if you are using pure ethanol, try a mixture of ethanol and water. Add hot water dropwise to the hot ethanol solution until turbidity appears, then allow it to cool slowly.[1]
Concentration: You may have used too much solvent. Try to evaporate some of the solvent to create a more concentrated solution and then attempt to cool it again.
Cooling Rate: Rapid cooling can sometimes lead to oiling out or the formation of very small, impure crystals.[2] Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the cooled, saturated solution can initiate crystallization.[2]
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.
Issue 2: Persistent Impurities After Recrystallization
Question: My NMR/LC-MS analysis shows that there are still significant impurities after recrystallizing my 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. How can I improve the purity?
Answer: If recrystallization is not effectively removing impurities, it's likely that the impurities have similar solubility profiles to your target compound.
Analytical Confirmation: First, use analytical techniques like LC-MS or NMR to identify the impurities if possible. Common impurities include unreacted starting materials or regioisomers.[2]
Alternative Recrystallization Solvents: Experiment with different solvent systems. A table of suggested solvents is provided below.
Column Chromatography: This is the most effective method for separating compounds with different polarities.[2] Due to the basic nature of the amine group, special considerations for column chromatography are necessary (see FAQ section).
Acid-Base Extraction: As an amine, your compound is basic. You may be able to perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted back into an organic solvent.
Issue 3: Compound Streaking or Sticking on Silica Gel Column
Question: When I try to purify my aminopyrazole using silica gel column chromatography, the compound streaks badly or doesn't elute from the column. What is happening?
Answer: The basic amine group in your compound is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and low recovery.
Deactivate the Silica: Before running the column, you can deactivate the silica gel by adding a small amount of a base to your eluent system, such as 0.5-1% triethylamine.[1]
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1]
Amine-Functionalized Silica: For challenging separations of amines, using an amine-functionalized silica column can be very effective. This provides a basic surface that minimizes unwanted interactions.[3]
Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography on a C18 column could be a viable alternative.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose recrystallization solvents for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?
A1: Based on literature for similar pyrazole derivatives, good starting points for recrystallization solvents include:
Ethanol: Often a good first choice for pyrazole compounds.[4][5]
Ethanol/Water Mixture: Useful if the compound is too soluble in pure ethanol.[1]
Ethyl Acetate: Another commonly used solvent for recrystallization.[1]
Ethanol/Chloroform (1:1): This mixture has been successfully used for a fluorinated pyrazole derivative.[6]
Q2: What eluent systems are recommended for column chromatography of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine on silica gel?
A2: A gradient of a non-polar solvent and a polar solvent is typically used. Good starting systems to test via Thin Layer Chromatography (TLC) are:
Hexane/Ethyl Acetate: A common mixture for a wide range of polarities. For a similar, non-aminated pyrazole, a 19:1 ratio was used.[7] You will likely need a higher proportion of ethyl acetate for the aminopyrazole.
Dichloromethane/Ethanol: This system can also be effective.[5]
Petroleum Ether/Ethyl Acetate: Another viable option.
Remember to add 0.5-1% triethylamine to your eluent to prevent streaking.
Q3: What are the most likely impurities in a synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?
A3: The most common impurities will depend on the synthetic route, but generally include:
Unreacted Starting Materials: (4-fluorophenyl)hydrazine and the 1,3-dicarbonyl precursor.
Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different pyrazole regioisomers, which can be challenging to separate.[2]
By-products: Depending on the specific reaction conditions, various side-products can form.
Q4: My purified product has a low or broad melting point. Is it pure?
A4: A low or broad melting point is a strong indication of the presence of impurities.[2] Re-purification by another method (e.g., column chromatography if you previously recrystallized) is recommended. Ensure your product is also completely dry, as residual solvent can also depress the melting point.
Data Presentation
Purification Technique
Solvent/Eluent System
Typical Ratios (v/v)
Notes
Recrystallization
Ethanol
N/A
A good starting point for many pyrazole derivatives.[4][5]
Ethanol/Water
Titrate with water
Add hot water to a hot ethanol solution until cloudy.[1]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with pyrazole compounds during biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I prevent this?
A1: This phenomenon is known as "antisolvent precipitation" or "crashing out."[1] Pyrazole compounds, especially those with a planar and aromatic nature, are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but have limited solubility in aqueous solutions.[1][2] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is no longer soluble in the predominantly aqueous environment and precipitates.[1]
To prevent this, consider the following strategies:
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally at or below 0.5% (v/v), to minimize both precipitation and solvent-induced toxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
Use of Co-solvents: Incorporate water-miscible organic co-solvents to increase the solubility of your hydrophobic compound.[3][4]
Employ Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[5][6]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The tolerance to DMSO is highly dependent on the specific cell line being used.[1] As a general guideline, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[1] However, some cell lines may be more robust, while others are more sensitive. It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration. Concentrations of 5% and 10% DMSO have been shown to be cytotoxic to human apical papilla cells at all analyzed time points.[7] Even at a 0.5% concentration, some studies have shown a significant toxic effect after 24 hours of exposure in certain cell types.[8]
Q3: Can I use pH modification to improve the solubility of my pyrazole compound?
A3: Yes, pH modification can be a very effective strategy, particularly if your pyrazole compound has ionizable groups.[2][4] Many pyrazole derivatives are weak bases.[1] For these compounds, lowering the pH of the aqueous buffer to below their pKa will promote the formation of the more soluble protonated form.[1] Conversely, for acidic pyrazoles, increasing the pH above their pKa will increase solubility. It is critical to ensure that the adjusted pH is compatible with your biological assay system (e.g., cells, enzymes).[1][9]
Q4: How do co-solvents and surfactants work to improve the solubility of pyrazole compounds?
A4:
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This change in polarity can better accommodate the hydrophobic pyrazole compound, thereby increasing its solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[3][10]
Surfactants: These are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[6] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with the hydrophobic tails facing inward and the hydrophilic heads facing outward.[5][6] Poorly soluble pyrazole compounds can be encapsulated within the hydrophobic core of these micelles, which increases their apparent solubility in the aqueous solution.[5][6] Common surfactants include Tween-80 and Polysorbate 80.[10]
Q5: What are cyclodextrins and how can they enhance the solubility of my pyrazole compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][11][12] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an "inclusion complex."[1][11] This complex has a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the "guest" molecule.[1][11] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and are widely used in pharmaceutical formulations.[1][12][13]
Troubleshooting Guides
Issue: Compound Precipitation During Assay Preparation
This guide provides a systematic approach to troubleshooting and resolving compound precipitation.
Caption: Troubleshooting workflow for pyrazole compound precipitation.
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of a model pyrazole compound, Celecoxib, in various solvent systems to illustrate the impact of different solubilization strategies.
Solvent System
Celecoxib Solubility (mg/mL)
Fold Increase vs. Water
Water
< 0.001
-
0.5% DMSO in Water
~ 0.005
~ 5
10% PEG400 in Water
~ 0.1
~ 100
5% Tween-80 in Water
~ 0.2
~ 200
20% HP-β-CD in Water
~ 2.5
~ 2500
10% DMSO, 40% PEG400, 5% Tween-80 in Saline
> 10
> 10,000
Note: These are approximate values compiled from various sources and should be used as a general guide. Actual solubility will depend on the specific pyrazole compound, temperature, and exact formulation.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vitro Assays
This protocol describes the preparation of a stock solution and its dilution for use in cell-based or enzymatic assays.
Materials:
Pyrazole compound
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 400 (PEG400)
Tween-80
Sterile aqueous buffer (e.g., PBS, saline)
Sterile conical or microcentrifuge tubes
Vortex mixer
Sonicator (optional)
Procedure:
Prepare a High-Concentration Stock in DMSO:
Accurately weigh the required amount of the pyrazole compound.
Dissolve the compound in a minimal volume of DMSO to create a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.[10]
Prepare an Intermediate Stock with Co-solvents:
In a separate tube, prepare the co-solvent vehicle. A common formulation consists of a mixture of DMSO, PEG400, and Tween-80.[10] For example, to make a 10X intermediate stock, you might use a vehicle of 10% DMSO, 40% PEG400, and 5% Tween-80 in your aqueous buffer.
Slowly add the high-concentration DMSO stock from step 1 to the co-solvent vehicle while vortexing to create the intermediate stock solution.
Final Dilution into Assay Medium:
Perform the final dilution of the intermediate stock into your complete assay medium to reach the desired final concentration of the pyrazole compound. Ensure the final concentration of all solvents is compatible with your assay and below any toxic limits (e.g., final DMSO <= 0.5%).
Visually inspect the final solution for any signs of precipitation.
Caption: Workflow for preparing a co-solvent formulation.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the use of HP-β-CD to prepare an aqueous stock solution of a poorly soluble pyrazole compound.
Materials:
Pyrazole compound
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sterile aqueous buffer (e.g., PBS, pH 7.4)
Sterile conical tubes
Vortex mixer
Magnetic stirrer and stir bar (recommended)
0.22 µm sterile syringe filter
Procedure:
Prepare the HP-β-CD Solution:
Decide on the desired concentration of HP-β-CD. A 20-40% (w/v) solution is a common starting point.
Dissolve the HP-β-CD powder in the aqueous buffer. This may require gentle heating and/or stirring for an extended period. Allow the solution to cool to room temperature.
Form the Inclusion Complex:
Add the pyrazole compound powder directly to the HP-β-CD solution.
Mix the solution vigorously. This is best achieved by stirring with a magnetic stirrer overnight at room temperature, protected from light. Alternatively, intermittent vortexing and sonication over several hours can be used.
Clarify the Solution:
After mixing, visually inspect the solution. If it is not completely clear, it may be due to undissolved compound or exceeding the complexation capacity.
If there is undissolved particulate matter, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess compound.
Sterilization and Storage:
Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.[10]
Store the final stock solution at 2-8°C, protected from light. Always visually inspect for precipitation before use.[10]
This technical support guide provides a starting point for addressing the solubility challenges of pyrazole compounds. The optimal strategy will always be compound-specific, and empirical testing of several methods is highly recommended.
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges related to regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In pyrazole synthesis, this challenge commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1][2][3] Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2] Therefore, achieving the synthesis of a single, desired regioisomer is often essential for efficiency and success in drug discovery and development.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, a common method for pyrazole synthesis, is determined by a delicate balance of several factors:[1][4]
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, thereby directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][5]
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their substituents. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][5] The initial attack of the hydrazine typically occurs at this more electrophilic carbonyl carbon.[1]
Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1][3][6] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1][6]
Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[3][6] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to more traditional solvents like ethanol.[3][7]
Q3: How can I determine the regioisomeric ratio of my pyrazole products?
A3: Several analytical techniques can be employed to determine the structure of your pyrazole regioisomers and their relative ratio in a mixture:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: These techniques provide information about the chemical environment of protons and carbons in the molecule, which can help in distinguishing between isomers and calculating their ratio.[8][9]
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is a powerful tool for the unambiguous assignment of each regioisomer.[8][10] It identifies protons that are close in space, allowing for definitive structural elucidation.[10][11]
X-ray Crystallography: If you can obtain a suitable crystal of one of the isomers, X-ray crystallography provides the absolute and definitive molecular structure.[10]
Troubleshooting Guides
This section addresses specific issues you might encounter during your pyrazole synthesis experiments.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little to no inherent preference for the site of the initial hydrazine attack.[1][2]
Solution Workflow:
Caption: Troubleshooting workflow for a 1:1 regioisomeric mixture.
Detailed Steps:
Change the Solvent: This is often the most effective initial step.
Fluorinated Alcohols: Switch from standard solvents like ethanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic solvents can dramatically increase regioselectivity, often favoring one isomer by over 90:10.[7]
Aprotic Dipolar Solvents: Solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) have also been shown to improve regioselectivity, particularly when using aryl hydrazine hydrochlorides.[6]
Control the pH:
Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid, HCl) can alter the nucleophilicity of the hydrazine nitrogens and direct the reaction towards a specific isomer.[1][6]
Basic Conditions: Conversely, using a mild base like sodium acetate can favor the attack of the more nucleophilic nitrogen of the substituted hydrazine, potentially leading to the opposite regioisomer.[6]
Vary the Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the final isomer ratio.[3] Experiment with running the reaction at room temperature, reflux, or even sub-ambient temperatures.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the unwanted isomer under your current reaction conditions.[1][2]
Solution Pathway:
Caption: Alternative strategies to obtain the desired regioisomer.
Detailed Steps:
Attempt the strategies from Issue 1: Modifying the solvent, pH, and temperature can sometimes reverse the regioselectivity.
Employ Alternative Synthetic Routes: If the Knorr condensation consistently yields the wrong isomer, consider methods that offer complementary regioselectivity.
1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or alkene can provide excellent regioselectivity and offers a different pathway to the pyrazole core.[3][12]
Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones can be used in place of 1,3-dicarbonyls to achieve better control over the regiochemical outcome.[3]
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with high efficiency.[3]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Solution:
Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[8][10]
TLC Analysis: First, perform a thorough screening of different solvent systems (eluents) using Thin Layer Chromatography (TLC) to identify a system that provides the best possible separation between the two isomer spots (i.e., the largest difference in Rf values).[2][10] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
Purification: Once an optimal eluent is identified, perform flash column chromatography on silica gel to isolate the individual isomers.[2]
Recrystallization: In some cases, if one isomer is significantly less soluble than the other in a particular solvent, recrystallization can be an effective purification method.
Quantitative Data on Solvent Effects
The choice of solvent can have a profound impact on the regioisomeric ratio. The following table summarizes the results from the reaction of various 1,3-dicarbonyl derivatives with methylhydrazine and phenylhydrazine in different solvents.
Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis [7]
Entry
R¹
R²
R³ (Hydrazine)
Solvent
Regioisomer Ratio (2a:3a or 2a:4a) (%)
1
2-Furyl
CF₃
CH₃
EtOH
36:64
2
2-Furyl
CF₃
CH₃
TFE
85:15
3
2-Furyl
CF₃
CH₃
HFIP
97:3
4
2-Furyl
CF₂CF₃
CH₃
EtOH
64:36
5
2-Furyl
CF₂CF₃
CH₃
TFE
98:2
6
2-Furyl
CF₂CF₃
CH₃
HFIP
>99:<1
7
2-Furyl
CO₂Et
CH₃
EtOH
44:56
8
2-Furyl
CO₂Et
CH₃
TFE
89:11
9
2-Furyl
CO₂Et
CH₃
HFIP
93:7
10
Phenyl
CF₃
Phenyl
EtOH
98:2
11
Phenyl
CF₃
Phenyl
TFE
>99:<1
12
Phenyl
CF₃
Phenyl
HFIP
>99:<1
Data adapted from The Journal of Organic Chemistry.[7]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP [1]
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
Stir the reaction mixture at room temperature for 1-4 hours.
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis [1]
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.
Materials:
Unsymmetrical 1,3-diketone (1.0 mmol)
Substituted hydrazine (1.1 mmol)
Glacial Acetic Acid (5 mL)
Procedure:
Combine the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
Seal the vessel securely and place it in a microwave reactor.
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
After the reaction, allow the vessel to cool to room temperature.
Pour the reaction mixture into ice-cold water to precipitate the product.
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Key Experimental Workflow
The following diagram illustrates the general workflow for synthesizing and analyzing pyrazoles with a focus on controlling regioselectivity.
Caption: General experimental workflow for pyrazole synthesis and analysis.
Technical Support Center: Scalable Synthesis of 1,3-Disubstituted Arylpyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-disubstituted arylpyrazo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-disubstituted arylpyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing 1,3-disubstituted arylpyrazoles?
The most prevalent and scalable methods for the synthesis of 1,3-disubstituted arylpyrazoles are the Knorr pyrazole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a versatile and long-standing method. For creating aryl-pyrazole bonds, the Suzuki-Miyaura coupling of a halopyrazole with an arylboronic acid is a powerful tool. To introduce an aryl group at the N1 position, the Buchwald-Hartwig amination, which couples an N-unsubstituted pyrazole with an aryl halide, is frequently employed.
Q2: How do I choose the most appropriate synthesis method for my target molecule?
The choice of synthesis method depends on the desired substitution pattern and the available starting materials.
Knorr Synthesis: Ideal for constructing the pyrazole core itself. It is particularly useful when the desired substituents at the 3 and 5 positions can be derived from a 1,3-dicarbonyl compound. However, with unsymmetrical dicarbonyls, regioselectivity can be a challenge, potentially leading to a mixture of isomers.
Suzuki-Miyaura Coupling: This is the method of choice for introducing an aryl or heteroaryl substituent at a carbon atom of a pre-existing pyrazole ring. It offers excellent functional group tolerance.
Buchwald-Hartwig Amination: This is the preferred method for N-arylation of the pyrazole ring. It provides a direct route to 1-arylpyrazoles.
Q3: What are the key considerations for scaling up these reactions?
When scaling up the synthesis of 1,3-disubstituted arylpyrazoles, several factors must be considered:
Reagent Purity and Stoichiometry: Ensure high purity of all reagents and precise control over stoichiometry.
Solvent Selection: The solvent should be anhydrous and degassed, especially for cross-coupling reactions, as oxygen can deactivate the palladium catalyst.[1]
Heat Transfer: Efficient heat transfer is crucial for maintaining a consistent reaction temperature in large vessels.
Mixing: Adequate agitation is necessary to ensure homogeneity, particularly in heterogeneous reaction mixtures.
Work-up and Purification: The work-up procedure should be optimized for large volumes, and purification methods like crystallization should be favored over chromatography where possible.
Troubleshooting Guides
Knorr Pyrazole Synthesis
Q4: My Knorr pyrazole synthesis is giving a low yield. What are the common causes and how can I improve it?
Low yields in Knorr pyrazole synthesis can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.
Suboptimal pH: The reaction is typically acid-catalyzed. Ensure the appropriate amount and type of acid catalyst (e.g., acetic acid, mineral acids) are used.
Side Reactions: The formation of byproducts can reduce the yield of the desired pyrazole.
Hydrazine Stability: Ensure the quality and stability of the hydrazine reagent. Using a slight excess of hydrazine (around 1.2 equivalents) can sometimes improve yields.
Troubleshooting Workflow for Low Yield in Knorr Synthesis
Caption: A logical guide for troubleshooting low yields in Knorr pyrazole synthesis.
Suzuki-Miyaura Coupling
Q5: I am observing significant amounts of starting material in my Suzuki-Miyaura coupling of a halopyrazole. What should I investigate?
Incomplete conversion in Suzuki-Miyaura couplings can be due to several factors related to the catalyst, reagents, and reaction conditions.
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure that the solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (nitrogen or argon).
Inactive Catalyst: Verify the quality of the palladium precatalyst and ligand. Older or improperly stored reagents may be inactive.
Insufficient Base: The base is crucial for the transmetalation step. Ensure the base is anhydrous and of high quality. Grinding solid bases like potassium phosphate (K₃PO₄) to a fine powder can improve reproducibility. For some systems, the addition of a small amount of water can be beneficial.
Boronic Acid Decomposition: Boronic acids can be unstable, especially at elevated temperatures. Use a slight excess (1.2-1.5 equivalents) and ensure its purity.
Q6: My Suzuki-Miyaura reaction is producing a significant amount of homocoupling product from the boronic acid. How can I minimize this?
Homocoupling is a common side reaction. To minimize it:
Control Stoichiometry: Use a smaller excess of the boronic acid.
Lower Temperature: If possible, run the reaction at a lower temperature.
Ligand Choice: The choice of phosphine ligand can influence the extent of homocoupling. Screening different ligands may be necessary.
Troubleshooting Common Suzuki-Miyaura Coupling Issues
Caption: Troubleshooting guide for common issues in Suzuki-Miyaura coupling for arylpyrazole synthesis.
Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination for N-arylation of a pyrazole is not working. What are the first things to check?
For a failed Buchwald-Hartwig reaction, a systematic check of the reaction components and setup is the first step.
Reagent and Solvent Quality: Ensure all reagents, especially the aryl halide and the pyrazole, are pure. The solvent must be anhydrous and thoroughly degassed.[1]
Catalyst and Ligand Integrity: The palladium precatalyst and the phosphine ligand are critical. Use fresh or properly stored reagents. Modern precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable.
Base Selection: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if your substrate has base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Q8: I am observing decomposition of my starting materials or product in a Buchwald-Hartwig reaction. What is the likely cause?
Decomposition is often related to the reaction temperature and the strength of the base.
Base Strength: Strong bases like NaOtBu can be too harsh for sensitive functional groups, especially at high temperatures.[1] A screen of weaker bases may be necessary.
Temperature: Running the reaction at a lower temperature for a longer period might prevent decomposition.
Data Presentation
Table 1: Comparison of Scalable Synthesis Methods for 1,3-Disubstituted Arylpyrazoles
Method
Key Transformation
Typical Yields
Advantages
Disadvantages
Scalability
Knorr Synthesis
1,3-Dicarbonyl + Hydrazine → Pyrazole
60-95%
Forms the pyrazole core, readily available starting materials.
Regioselectivity can be an issue with unsymmetrical dicarbonyls.
Excellent functional group tolerance, wide range of available boronic acids.
Requires a pre-functionalized pyrazole, potential for side reactions.
Excellent
Buchwald-Hartwig Amination
Pyrazole + Aryl Halide → N-Arylpyrazole
65-95%
Direct N-arylation, good functional group tolerance.
Catalyst and ligand sensitive to air and moisture, requires careful optimization.
Good to Excellent
Experimental Protocols
Protocol 1: Scalable Knorr Synthesis of a 1,3-Disubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a 1,3-disubstituted pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine.
Materials:
1,3-Dicarbonyl compound (1.0 eq)
Substituted hydrazine hydrochloride (1.1 eq)
Ethanol
Glacial Acetic Acid (catalytic)
Procedure:
To a stirred solution of the 1,3-dicarbonyl compound in ethanol, add the substituted hydrazine hydrochloride.
Add a catalytic amount of glacial acetic acid.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, possibly by the addition of water or a non-polar solvent.
Wash the collected solid with cold ethanol and dry under vacuum to afford the desired 1,3-disubstituted pyrazole.
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A typical experimental workflow for the Knorr synthesis of a 1,3-disubstituted pyrazole.
Protocol 2: Scalable Suzuki-Miyaura Coupling for a 3-Arylpyrazole
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-halopyrazole with an arylboronic acid.
Technical Support Center: Functionalization of the Pyrazole Ring
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionaliza...
Author: BenchChem Technical Support Team. Date: December 2025
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of the pyrazole ring.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 isomers during N-alkylation, and how can I improve regioselectivity?
A1: The formation of regioisomeric mixtures during the N-alkylation of asymmetrically substituted pyrazoles is a common challenge due to the similar electronic properties of the two nitrogen atoms.[1] Regioselectivity is governed by a delicate balance of steric hindrance, electronic effects, and reaction conditions.
Steric Effects: Alkylation typically favors the less sterically hindered nitrogen atom.[2] Bulky alkylating agents or bulky substituents on the pyrazole ring will strongly direct substitution to the more accessible nitrogen.
Reaction Conditions: The choice of base, solvent, and temperature is critical.[2]
Base/Solvent System: Strong bases like NaH in polar aprotic solvents (e.g., DMF, DMSO) often lead to mixtures, as they form a delocalized pyrazolate anion. Weaker bases, such as K₂CO₃, or phase-transfer catalysis can sometimes offer better control.[2] The use of t-BuOK in pyridine has also been shown to be effective in specific syntheses.[3]
Cation Effects: The counter-ion of the base can influence regioselectivity by coordinating with the pyrazolate anion.
Solution Strategy: To favor N1-alkylation, consider using a catalyst-free Michael reaction for applicable substrates, which can provide excellent regioselectivity (>99:1).[4] For broader applications, systematically screen different base and solvent combinations.
Q2: My C-H functionalization reaction has very low yield or fails completely. What are the likely causes?
A2: Low yields in pyrazole C-H functionalization are often attributed to catalyst deactivation or poor reactivity of the C-H bond.[5]
Catalyst Deactivation: The Lewis basic nitrogen atoms (specifically the N2 lone pair) in the pyrazole ring can coordinate strongly to the transition metal catalyst (e.g., Palladium, Rhodium), leading to catalyst poisoning or inhibition.[5][6][7]
Inherent Reactivity: The different C-H bonds on the pyrazole ring have distinct reactivities. The C5-H is the most acidic, making it susceptible to deprotonation, while the C4-H is the most nucleophilic and prone to electrophilic substitution.[8] The C3-H bond is generally the least reactive.[5]
Directing Groups: Without a directing group, achieving regioselectivity and high yield can be difficult.[9][10] The N2-pyrazole nitrogen itself can act as a directing group, but this may not always lead to the desired outcome.[8]
Troubleshooting: Consider using a directing group on the N1 position (e.g., a removable SEM group) to steer the functionalization to a specific position.[5] Optimizing the catalyst system, including the ligand and additives, is also crucial. In some cases, a ligand-free palladium catalyst system has been shown to promote β-arylation (C4 position).[10]
Q3: I'm performing a Suzuki-Miyaura coupling on a halopyrazole, but the reaction is sluggish and gives significant amounts of dehalogenated byproduct. How can I fix this?
A3: Sluggish Suzuki-Miyaura reactions and dehalogenation are common problems.
Poor Oxidative Addition: Aryl chlorides can be difficult substrates for oxidative addition. If using a chloropyrazole, consider switching to the corresponding bromo- or iodopyrazole, which are more reactive.[11]
Catalyst and Ligand Choice: The choice of palladium source and ligand is paramount. For challenging couplings, consider using advanced phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired cross-coupling over side reactions.[12] Pre-catalysts, such as Pd G3 or G4 precatalysts, often give cleaner reactions than generating the active catalyst from sources like Pd(OAc)₂.[11][13]
Base and Solvent: The base plays a crucial role. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is anhydrous and appropriately chosen for your substrate's functional group tolerance. The solvent must be dry and thoroughly degassed to prevent catalyst decomposition.
Side Reactions: The formation of dehalogenated byproducts often points to competing β-hydride elimination or protodeboronation of the boronic acid partner. Adjusting the ligand and ensuring anhydrous conditions can help minimize these pathways.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in N-Alkylation
Problem
Probable Cause(s)
Suggested Solution(s)
Near 1:1 mixture of N1/N2 isomers
1. Formation of a delocalized pyrazolate anion. 2. Similar steric and electronic environment at N1 and N2.
1. Change the base: Switch from a strong base (e.g., NaH) to a weaker, heterogeneous base (e.g., K₂CO₃, Cs₂CO₃).[2] 2. Change the solvent: Screen less polar solvents to reduce anion delocalization. 3. Increase steric bulk: If possible, use a bulkier alkylating agent to favor the less hindered nitrogen.
Product ratio varies between batches
1. Inconsistent reaction temperature. 2. Variable moisture content affecting base strength. 3. Inconsistent addition rate of the alkylating agent.
1. Use precise temperature control (oil bath, cryocooler). 2. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and flame-dried glassware. 3. Use a syringe pump for slow, controlled addition of the electrophile.[2]
Desired isomer is minor product
1. Steric hindrance is directing alkylation to the undesired position. 2. Electronic effects of substituents favor the undesired isomer.
1. Protecting Group Strategy: Install a removable, bulky protecting group (e.g., Trityl) on the pyrazole nitrogen, perform functionalization on the ring, and then deprotect and alkylate. 2. Alternative Synthesis: Consider a cycloaddition strategy that builds the pyrazole ring with the desired substitution pattern already in place.[3][14]
Guide 2: Low Yield in Palladium-Catalyzed C-H Arylation
Problem
Probable Cause(s)
Suggested Solution(s)
Low conversion, starting material recovered
1. Catalyst Poisoning: The N2 lone pair is coordinating to the Pd center.[7] 2. Low C-H Acidity: The target C-H bond is not sufficiently acidic for activation. 3. Inefficient Catalyst: The chosen ligand or Pd source is not active enough.
1. Introduce a Directing Group: Use a removable directing group (e.g., SEM, N-methoxy amide) to force the catalyst to the desired position and overcome catalyst poisoning.[5][6][7] 2. Add an Acidic Co-catalyst: Pivalic acid (PivOH) can act as a proton shuttle and promote C-H activation.[5] 3. Screen Ligands: Test a panel of electron-rich, bulky phosphine ligands (e.g., P(n-Bu)Ad₂) or NHC ligands.[5][12]
Formation of multiple byproducts
1. Lack of Regioselectivity: Multiple C-H bonds are being functionalized.[5] 2. Homocoupling of the aryl halide coupling partner. 3. Decomposition of starting material or product under harsh conditions.
1. Improve Regioselectivity: Use a directing group. Alternatively, pre-functionalize the ring (e.g., via bromination) and use a standard cross-coupling reaction for better site control.[5] 2. Optimize Reaction Conditions: Lower the reaction temperature. Reduce catalyst loading. Ensure an inert atmosphere (Argon or Nitrogen) is maintained.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole[2]
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq).
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration) followed by the selected base (e.g., K₂CO₃, 1.5 eq).
Activation: Stir the resulting suspension at room temperature for 15-30 minutes.
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80°C) for 4-24 hours. Monitor progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N-alkylated regioisomers.
Protocol 2: General Procedure for Pd-Catalyzed Direct C-H Arylation at the C5-Position (with SEM Directing Group)[5]
Preparation: In a glovebox or under an inert atmosphere, add the N-SEM protected pyrazole (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (7.5 mol%), K₂CO₃ (3.0 eq), and pivalic acid (25 mol%) to an oven-dried reaction tube.
Solvent Addition: Add anhydrous DMA (to achieve a 2.5 M concentration).
Reaction: Seal the tube and heat the reaction mixture to 140°C for 12-24 hours.
Monitoring: After cooling to room temperature, take an aliquot for analysis by GC-MS or LC-MS to check for conversion.
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Logic
Caption: A troubleshooting workflow for low-yield pyrazole cross-coupling reactions.
Minimizing byproducts in the cyclocondensation of hydrazines
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproducts in the cyclocondensation o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproducts in the cyclocondensation of hydrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the cyclocondensation of hydrazines with carbonyl compounds?
A1: The most frequently encountered byproduct is the corresponding hydrazone, which is an intermediate in the formation of azines.[1] If the reaction does not proceed to completion, the hydrazone will persist as a major impurity.[1] Another common byproduct is the azine, which can form when the initially created hydrazone reacts with a second molecule of the carbonyl compound, especially when using unsubstituted hydrazine.[2][3]
Q2: How does pH affect the formation of byproducts in my reaction?
A2: The pH of the reaction medium is a critical factor.[4] Generally, mildly acidic conditions (pH 4.5-6) are optimal for the initial hydrazone formation, as this protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine.[2] However, excessively acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.[2] The subsequent cyclization step's optimal pH can vary; for instance, in the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles, basic conditions often favor the formation of 1,2,4-triazole-3-thiones, while acidic conditions typically yield 1,3,4-thiadiazoles.[4]
Q3: I'm observing the formation of regioisomers. How can I improve the selectivity?
A3: The formation of regioisomers is a common challenge, particularly in multicomponent reactions. For instance, in the synthesis of 1,3,5-substituted pyrazoles, the regioselectivity is influenced by the nucleophilicity of the attacking nitrogen atom of the hydrazine.[5] To enhance selectivity, consider a multi-step approach where intermediates are isolated before proceeding with the next reaction step.[1] Additionally, the choice of catalyst and reaction conditions can play a significant role in controlling the reactivity and directing the reaction towards the desired isomer.[1]
Q4: Can solvent choice impact the formation of byproducts?
A4: Yes, the solvent can significantly influence the reaction outcome. For example, using trifluoroethanol (TFE) as a solvent can decrease the nucleophilicity of hydrazines and hydroxylamines, which can be beneficial in certain asymmetric reactions.[6] In some cases, solvent-free conditions have proven highly effective, leading to high yields with minimal byproducts.[1] Grinding the reactants together can be an environmentally friendly alternative.[1]
Q5: My product is an oil and is difficult to purify. What can I do?
A5: Oily products can be challenging to purify and may indicate the presence of impurities. Several techniques can be employed:
Trituration: Stirring the oily product with a cold, non-polar solvent like n-hexane or pentane can sometimes induce solidification.[7]
Recrystallization: This is a common and effective purification method. Dissolving the product in a minimal amount of a hot solvent and allowing it to cool slowly can yield pure crystals.[7][8] Ethanol is a frequently used solvent for recrystallizing hydrazone derivatives.[8]
Column Chromatography: While some hydrazones can decompose on silica gel, this method can be successful.[7] Using a solvent system containing a small amount of a tertiary base like triethylamine (~1%) can help prevent decomposition on the column.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclocondensation of hydrazines.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Unfavorable pH: The reaction equilibrium may not favor product formation.
Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[2]
Low Reactivity/Steric Hindrance: Bulky groups on the reactants can slow the reaction. Ketones are generally less reactive than aldehydes.[2]
Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction.[2][9]
Incomplete Reaction: Insufficient reaction time or temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Extend the reflux time until the starting material is consumed.[7]
Formation of Azine Byproduct
Excess Carbonyl Compound: The initial hydrazone product reacts with a second molecule of the carbonyl compound.[2]
Use a 1:1 molar ratio of reactants.[2] Try adding the carbonyl compound dropwise to the hydrazine solution to avoid localized excess.[2] A slight excess of hydrazine (1.1-1.2 equivalents) can also minimize azine formation.[3]
Product Degradation
Hydrolysis: The C=N-N=C bond in azines is susceptible to cleavage by water.[1]
Ensure anhydrous reaction conditions and store the purified product in a dry environment.[1]
Oxidation: Hydrazones with an N-H bond can be sensitive to air and light.[3]
Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3]
Formation of Wolff-Kishner Reduction Products
Elevated Temperatures and Excess Hydrazine: The hydrazone intermediate can be further reduced to the corresponding alkane.[7]
Avoid excessive temperatures and prolonged heating.[7]
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone Intermediate
This protocol describes the formation of a thiosemicarbazide intermediate, a common precursor for cyclization reactions.[4]
Reactant Preparation: To a freshly prepared solution of acetyl isothiocyanate, add an equimolar amount of the desired hydrazine derivative (e.g., phenylhydrazine) dissolved in a suitable solvent like ethanol.
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
Workup: Upon completion, cool the reaction mixture. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
Protocol 2: Optimized Synthesis to Minimize Azine Formation
This protocol is designed to reduce the formation of azine byproducts.[3]
Dissolve Hydrazine: In a round-bottom flask, dissolve the hydrazine derivative (1.2 equivalents) in the chosen solvent.
Slow Addition of Carbonyl: Dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent in a separate dropping funnel.
Reaction: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over 15-30 minutes.
Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Once the reaction is complete, proceed with the standard workup and purification procedures.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for Cyclocondensation of Acetyl Isothiocyanate with Hydrazines
Caption: General reaction pathway for the cyclocondensation of acetyl isothiocyanate with hydrazines.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in cyclocondensation reactions.
Stability testing of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-am...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The information provided is intended to assist in designing and executing stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?
A1: Based on the general reactivity of the pyrazole-5-amine scaffold, the primary stability concerns are susceptibility to hydrolytic and oxidative degradation. The pyrazole ring can be prone to ring opening under certain conditions, and the amine group can be a site for oxidation.
Q2: My assay shows a decrease in the concentration of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine over time in an aqueous solution at a slightly basic pH. What could be the cause?
A2: Pyrazole derivatives, particularly esters, have been shown to be susceptible to hydrolysis in basic aqueous solutions. It is plausible that 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine could undergo hydrolysis of the pyrazole ring. It is recommended to perform forced degradation studies under acidic, neutral, and basic conditions to confirm this susceptibility and characterize the degradation products.
Q3: I am observing the formation of colored byproducts in my sample when it is exposed to air and light. What is the likely degradation pathway?
A3: The formation of colored byproducts upon exposure to air and light suggests potential oxidative degradation and/or photodegradation. Amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides or other colored species. Additionally, pyrazole compounds can undergo photooxidation. It is advisable to store the compound protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the expected degradation products of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine under forced degradation conditions?
A4: While specific degradation products for this exact molecule are not extensively documented in the public domain, potential degradation pathways for the pyrazole-5-amine class of compounds include:
Hydrolysis: Cleavage of the pyrazole ring.
Oxidation: Formation of N-oxides at the amine group, hydroxylation of the pyrazole or phenyl rings, or more complex oxidative dimerization products.
Photodegradation: A variety of degradation products can be formed through radical mechanisms.
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is one that can separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach. You will need to perform forced degradation studies to generate the degradation products and then develop an HPLC method that provides adequate resolution between the parent peak and all degradation product peaks.
Data Presentation: Stability Profile Summary
Stress Condition
Parameter
Expected Stability of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Potential Degradation Products
Hydrolytic
0.1 M HCl, 60°C
Potentially unstable
Pyrazole ring-opened products
Water, 60°C
Likely stable
Minimal degradation expected
0.1 M NaOH, 60°C
Potentially unstable
Pyrazole ring-opened products
Oxidative
3% H₂O₂, RT
Potentially unstable
N-oxides, hydroxylated derivatives, dimers
Thermal
80°C (Solid)
Likely stable
Monitor for melting point depression and appearance of impurities
60°C (Solution)
Stability will be solvent-dependent
Monitor for degradation products
Photolytic
UV/Vis light
Potentially unstable
Complex mixture of photodegradants
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study on 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine to identify potential degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
Prepare a stock solution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Heat the mixture at 60°C for 24 hours.
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Heat the mixture at 60°C for 24 hours.
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature, protected from light, for 24 hours.
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
Thermal Degradation (Solid State):
Place a known amount of the solid compound in a stability chamber at 80°C for 7 days.
At the end of the study, dissolve the solid in the initial solvent to the original concentration for analysis.
Thermal Degradation (Solution):
Heat the stock solution at 60°C for 24 hours.
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
Photostability:
Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
A control sample should be kept in the dark under the same temperature conditions.
At the end of the exposure period, analyze the sample.
3. Sample Analysis:
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.
Protocol 2: Stability-Indicating RP-HPLC Method
Chromatographic Conditions:
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient
Time (min)
0
15
20
22
25
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
Detection
UV at 254 nm
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Optimization
Technical Support Center: Enhancing the Metabolic Stability of Fluorinated Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the metabolic stabi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the metabolic stability of fluorinated pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why is fluorine incorporated into pyrazole-based drug candidates?
A1: Fluorine is strategically incorporated into pyrazole compounds to enhance their drug-like properties. Due to its high electronegativity and small atomic radius, fluorine can significantly improve metabolic stability, lipophilicity, and target binding affinity.[1][2][3] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, which helps to block metabolic "soft spots" and prolong the compound's half-life in the body.[1][2]
Q2: What are the common metabolic pathways for pyrazole-containing compounds?
A2: Pyrazole-containing compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[4][5] Common metabolic transformations include oxidation of the pyrazole ring and its substituents. The specific metabolites formed depend on the substitution pattern on the pyrazole ring.[5] For instance, N-oxidation followed by ring rearrangement has been observed in some cases, leading to the formation of isomeric structures.[6]
Q3: How does fluorination specifically enhance the metabolic stability of pyrazole compounds?
Blocking Sites of Metabolism: Introducing a fluorine atom at a position susceptible to oxidative metabolism by CYP enzymes can prevent this biotransformation from occurring.[1]
Altering Electronic Properties: The electron-withdrawing nature of fluorine can decrease the electron density of the pyrazole ring, making it less susceptible to oxidation.[7]
Modulating pKa: Fluorine can lower the pKa of nearby functional groups, which can influence the compound's interaction with metabolizing enzymes and its overall disposition.[8]
Q4: What are the key in vitro assays to assess the metabolic stability of fluorinated pyrazole compounds?
A4: The two primary in vitro assays are:
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of Phase I metabolic enzymes, particularly CYPs. It is a cost-effective and high-throughput method to determine a compound's intrinsic clearance.[9][10]
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes. It provides a more comprehensive picture of a compound's metabolic fate.[9][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of the metabolic stability of fluorinated pyrazole compounds.
Issue 1: High variability in metabolic stability data between experiments.
Possible Cause: Inconsistent experimental conditions or instability of the compound in the assay matrix.
Troubleshooting Steps:
Verify Compound Purity and Identity: Ensure the purity of your test compound using techniques like LC-MS and NMR.
Assess Solubility: Poor solubility in the assay buffer can lead to inaccurate results. Determine the compound's solubility and consider using a co-solvent if necessary, keeping the final concentration low (e.g., <0.2% DMSO) to avoid inhibiting metabolic enzymes.[10]
Check for Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal proteins, reducing the effective concentration. Using low-binding plates and including a protein binding assay can help to account for this.
Standardize Assay Conditions: Ensure consistent protein concentrations, incubation times, and cofactor (NADPH) concentrations across all experiments.
Issue 2: The fluorinated pyrazole compound appears metabolically stable, but shows low oral bioavailability in vivo.
Possible Cause: The compound may be a substrate for efflux transporters (like P-glycoprotein) or may have poor absorption characteristics not related to metabolism.
Troubleshooting Steps:
Conduct a Caco-2 Permeability Assay: This in vitro assay can determine if the compound is likely to be actively transported out of intestinal cells back into the gut lumen.
Evaluate Physicochemical Properties: Assess properties like lipophilicity (LogP) and polar surface area (PSA). Very high lipophilicity can sometimes lead to poor absorption despite good membrane permeability.
Consider Formulation Strategies: If permeability is low, formulation approaches such as using absorption enhancers or creating a salt form might improve bioavailability.
Issue 3: Difficulty in identifying metabolites using LC-MS.
Possible Cause: Metabolites may be present at very low concentrations, co-elute with other components, or be chemically unstable.
Troubleshooting Steps:
Optimize LC-MS Method: Use a high-resolution mass spectrometer to improve mass accuracy and distinguish metabolites from background ions.[12] Optimize the chromatographic gradient to improve the separation of potential metabolites from the parent compound.
Use Radiolabeled Compounds: If feasible, synthesizing a radiolabeled version of your compound (e.g., with ¹⁴C or ³H) can greatly facilitate the detection and quantification of all metabolites.
Investigate Unstable Metabolites: Some metabolites, like acyl-glucuronides, can be unstable and revert to the parent drug during sample processing or analysis.[13][14] Acidifying the sample or using specific inhibitors of hydrolytic enzymes can sometimes stabilize these metabolites.
Data Presentation
Table 1: In Vitro Metabolic Stability of Representative Fluorinated Pyrazole Compounds in Human Liver Microsomes (HLM)
Compound ID
Structure
t½ (min)
Intrinsic Clearance (Clint) (µL/min/mg protein)
F-Pyr-01
Pyrazole with p-F-phenyl
> 60
< 5
F-Pyr-02
Pyrazole with o-F-phenyl
45
15.4
F-Pyr-03
Pyrazole with CF₃ group
> 60
< 5
Control-Pyr
Non-fluorinated analog
15
46.2
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled human liver microsomes (HLM)
0.1 M Phosphate buffer (pH 7.4)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive control compound (e.g., a compound with known metabolic instability)
Acetonitrile with an internal standard for quenching the reaction
96-well plates
Incubator shaker (37°C)
LC-MS/MS system
Procedure:
Prepare the incubation mixture by adding HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
Add the test compound to the incubation mixture to a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
Centrifuge the plate to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
Visualizations
Caption: Workflow for a typical in vitro metabolic stability assay.
Caption: General metabolic pathways for drug compounds.
Comparative Analysis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
The p38 MAP kinases are a family of serine/threonine kinases that are pivotal in regulating cellular responses to inflammatory cytokines and environmental stress.[1] Their dysregulation is implicated in a range of diseas...
Author: BenchChem Technical Support Team. Date: December 2025
The p38 MAP kinases are a family of serine/threonine kinases that are pivotal in regulating cellular responses to inflammatory cytokines and environmental stress.[1] Their dysregulation is implicated in a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making them a significant therapeutic target.[1]
Comparative Performance of p38 MAPK Inhibitors
The inhibitory activity of small molecules against p38 MAPK is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro and cellular activities of several well-characterized p38 MAPK inhibitors, which serve as a benchmark for evaluating new chemical entities like 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
In Vitro Kinase Inhibitory Activity
This table presents the IC50 values of selected inhibitors against the different p38 MAPK isoforms. Lower IC50 values are indicative of higher potency. It is important to note that these values are compiled from various sources, and experimental conditions may differ.[1][2]
Inhibitor
p38α (MAPK14) IC50 (nM)
p38β (MAPK11) IC50 (nM)
p38γ (MAPK12) IC50 (nM)
p38δ (MAPK13) IC50 (nM)
SB203580
50
500
>10,000
>10,000
BIRB 796 (Doramapimod)
38
65
200
520
Neflamapimod (VX-745)
10
220
>20,000
Not Reported
Losmapimod
~7.9 (pKi 8.1)
~25 (pKi 7.6)
Not Reported
Not Reported
Ralimetinib (LY2228820)
5.3
3.2
Not Reported
Not Reported
Note: The inhibitory activity for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is not available in published literature. Based on the activity of structurally similar compounds, it is hypothesized to be an inhibitor of p38 MAPK.
Cellular Activity: Inhibition of TNF-α Release
A key downstream effect of p38 MAPK activation is the production of the pro-inflammatory cytokine TNF-α. This table presents the IC50 values of inhibitors for the suppression of lipopolysaccharide (LPS)-induced TNF-α release in cellular assays.[1]
Inhibitor
Cell Line
TNF-α Release IC50 (nM)
SB203580
THP-1
300-500
BIRB 796 (Doramapimod)
PBMC
10-100
Neflamapimod (VX-745)
THP-1
10-50
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the p38 MAPK signaling cascade and a typical experimental workflow for inhibitor testing.
The p38 MAPK signaling cascade.
General workflow for kinase inhibitor discovery.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable and comparable assessment of kinase inhibitor potency and selectivity.
In Vitro p38α Kinase Inhibition Assay (Luminescent)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38α.
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based LPS-Induced TNF-α Release Assay
This assay assesses the inhibitory effect of a compound on p38 MAPK signaling within a cellular context.
Materials:
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
Cell culture medium
Lipopolysaccharide (LPS)
Test inhibitors
Human TNF-α ELISA kit
Procedure:
Seed cells in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
Collect the cell culture supernatant.
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[1]
Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
Conclusion
While direct experimental evidence for the kinase inhibitory activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is lacking in publicly accessible literature, its structural similarity to known p38 MAPK inhibitors strongly suggests it targets this kinase family. A comprehensive evaluation of this compound would require its synthesis and testing in the standardized assays described above. The comparative data provided for established p38 MAPK inhibitors such as SB203580, BIRB 796, and Neflamapimod offer a robust framework for assessing its potential potency and selectivity. Future research should focus on generating empirical data for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine to validate its hypothesized activity and determine its therapeutic potential.
In Vitro Validation of Pyrazole Derivatives as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro anti-inflammatory activity of various pyrazole derivatives, presenting supporting experimental d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory activity of various pyrazole derivatives, presenting supporting experimental data and detailed methodologies. Pyrazole-based compounds have emerged as a promising class of anti-inflammatory agents, with many exhibiting potent inhibitory effects on key inflammatory mediators. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
Mechanisms of Anti-Inflammatory Action
Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. A significant number of these compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1][2] Beyond COX inhibition, many pyrazole derivatives have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and to suppress the production of nitric oxide (NO), another important inflammatory mediator.[1][3] These effects are often achieved by interfering with critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of numerous pro-inflammatory genes.[4]
Signaling Pathways in Inflammation
The anti-inflammatory activity of pyrazole derivatives is intrinsically linked to their ability to modulate key signaling cascades that orchestrate the inflammatory response. The following diagrams illustrate the canonical NF-κB and a generalized MAPK signaling pathway, both of which are central to the production of inflammatory mediators and are common targets for anti-inflammatory drug development.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Generalized MAPK Signaling Pathway.
Comparative In Vitro Anti-Inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activity of selected pyrazole derivatives from various studies, compared with the established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[10][11]
Workflow Diagram:
Caption: Workflow for the In Vitro COX Inhibition Assay.
Materials:
COX Assay Buffer
COX Probe (in DMSO)
COX Cofactor (in DMSO)
Arachidonic Acid
NaOH
Human recombinant COX-1 and COX-2 enzymes
Test pyrazole derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)
96-well white opaque flat-bottom plate
Fluorescence microplate reader
Procedure:
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and reference inhibitors to the desired concentrations in assay buffer.
Reaction Setup: To each well of a 96-well plate, add the COX assay buffer, diluted COX cofactor, and COX probe.
Inhibitor Addition: Add the diluted test compounds, reference inhibitors, or vehicle (for control) to the respective wells.
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for the measurement of nitrite, a stable product of NO, in cell culture supernatants.[12][13]
Workflow Diagram:
Caption: Workflow for the Griess Assay.
Materials:
RAW 264.7 macrophage cell line
Complete cell culture medium (e.g., DMEM with 10% FBS)
Lipopolysaccharide (LPS)
Test pyrazole derivatives
Griess Reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well cell culture plate
Microplate reader
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
Cell Treatment: Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess Reagent.
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO production inhibition for each treatment group compared to the LPS-only control.
Cytokine Measurement (TNF-α and IL-6) by ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify TNF-α and IL-6 in cell culture supernatants.[14][15][16]
Workflow Diagram:
Caption: General Workflow for Sandwich ELISA.
Materials:
ELISA kits for human/murine TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate)
Cell culture supernatants from treated cells
Wash Buffer
Assay Diluent/Blocking Buffer
Stop Solution
96-well ELISA plate
Microplate reader
Procedure:
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody and incubate overnight at 4°C.
Washing and Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
Sample Addition: Add the cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.
Detection Antibody: After washing, add the biotinylated detection antibody to each well and incubate.
Enzyme Conjugate: Following another wash step, add a streptavidin-enzyme conjugate (e.g., HRP) and incubate.
Substrate Addition: After a final wash, add the substrate solution to the wells and incubate in the dark to allow for color development.
Stopping the Reaction: Add the stop solution to each well.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standard. Use the standard curve to determine the concentration of the cytokine in the samples.
Conclusion
The in vitro data presented in this guide highlight the potential of pyrazole derivatives as a versatile scaffold for the development of novel anti-inflammatory agents. Their ability to selectively inhibit COX-2 and modulate key inflammatory pathways underscores their therapeutic promise. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of new chemical entities within this class. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising in vitro findings into clinically effective anti-inflammatory drugs.
Comparative Analysis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine analogs. The info...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine analogs. The information presented herein is curated from various scientific publications to aid in the rational design of novel therapeutic agents. This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes a relevant signaling pathway to provide a comprehensive overview of this important class of compounds.
Structure-Activity Relationship Data
The biological activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine analogs is significantly influenced by substitutions on the N-1 phenyl ring, the C-3 phenyl ring, and the C-5 amino group. These modifications impact their potency and selectivity against various biological targets, including protein kinases, bacteria, and cancer cell lines.
Anticancer Activity
A series of 3-(4-fluorophenyl)-4,5-dihydro-5-(substituted phenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogs have been evaluated for their cytotoxic effects against human breast cancer cell lines, MCF-7 and MDA-MB-231. The data, presented in Table 1, highlights key SAR findings. Generally, the presence of a nitro group at the para-position of the C-5 phenyl ring and a chloro or fluoro group at the para-position of the N-phenyl carboxamide moiety enhances cytotoxic activity.
Compound ID
R (C5-Phenyl)
R' (N-Phenyl Carboxamide)
MCF-7 GI₅₀ (µM)
MDA-MB-231 GI₅₀ (µM)
4a
4-NO₂
H
14.2
>100
4b
4-NO₂
4-Cl
<0.1
45.8
4d
4-NO₂
4-F
21.7
80.5
4h
3,4,5-(OCH₃)₃
4-Cl
14.9
62.3
4i
3,4,5-(OCH₃)₃
4-F
6.6
75.2
Adriamycin
-
-
<0.1
0.46
Table 1: Cytotoxicity of 3-(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide Analogs.
Antibacterial Activity
Derivatives of 1,3-diaryl pyrazoles have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. The introduction of a trifluoromethyl group at the C-3 phenyl ring and various substitutions on an N-linked anilinomethyl group at the C-4 position have been explored. The minimum inhibitory concentrations (MIC) against Staphylococcus aureus are summarized in Table 2. Halogen substitutions on the aniline moiety, especially bromo substituents, were found to be most effective.
Compound ID
R (Aniline Moiety)
S. aureus MIC (µg/mL)
41
H
3.12
42
4-F
1.56
43
4-Cl
1.56
46
4-Br
0.78
47
3-Br
0.78
48
4-CF₃
1.56
50
3-CF₃
0.78-3.125
79
2,4,6-trimethyl
0.78
Table 2: Antibacterial Activity of 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl)benzoic Acid Derivatives against S. aureus. [1]
Kinase Inhibitory Activity
The 1,3-diaryl-1H-pyrazol-5-amine scaffold is a well-established pharmacophore for kinase inhibitors, notably targeting p38 MAP kinase. Optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones led to the discovery of potent and selective p38 inhibitors. An X-ray crystal structure revealed a key hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 of p38α, contributing to selectivity. The incorporation of a 2,3-dihydroxypropoxy moiety on the C-4 benzoyl group resulted in excellent drug-like properties, including high oral bioavailability.
Experimental Protocols
General Synthesis of 1,3-Diaryl-5-aminopyrazoles
A common method for the synthesis of 1,3-diaryl-5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.
Step 1: Synthesis of β-Ketonitrile
An appropriate acetophenone is reacted with a suitable source of a cyano group, such as ethyl cyanoacetate or malononitrile, in the presence of a base like sodium ethoxide to yield the corresponding β-ketonitrile.
Step 2: Cyclization with Hydrazine
The resulting β-ketonitrile is then reacted with a substituted phenylhydrazine, for example, 4-fluorophenylhydrazine, in a suitable solvent like ethanol or acetic acid, often with heating, to afford the 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine analog.
This biochemical assay measures the inhibitory activity of compounds against p38α MAP kinase by quantifying the amount of ADP produced during the kinase reaction.
Test compounds and reference inhibitor (e.g., SB203580) serially diluted in DMSO
ADP-Glo™ Reagent
Kinase Detection Reagent
White, opaque 96- or 384-well plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
Kinase Reaction: In an assay plate, add the test compound or DMSO (control). Add a mixture of p38α kinase and the peptide substrate in kinase buffer. Initiate the reaction by adding ATP.
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade involved in cellular responses to stress, inflammation, and apoptosis. Many 1,3-diarylpyrazole derivatives exert their anti-inflammatory effects by inhibiting p38 MAPK. The following diagram illustrates the key components of this pathway.
Comparative Cross-Reactivity Profiling of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the predicted cross-reactivity profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited publicly available screening data for this specific compound, this guide leverages data from structurally similar pyrazole-based inhibitors to predict its likely target engagement and selectivity. The primary focus is on its potential activity against protein kinases and phosphatases, common targets for this scaffold.
Executive Summary
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in inhibitors of protein kinases and, to a lesser extent, protein phosphatases. The compound 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine shares significant structural similarity with known inhibitors of p38 mitogen-activated protein kinase (MAPK) and protein tyrosine phosphatase 1B (PTP1B). This guide presents a comparative overview of its predicted activity against these targets alongside known alternative inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental protocols for assessing cross-reactivity are provided.
Predicted Cross-Reactivity Profile
Based on the activity of close structural analogs, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is predicted to be a potent inhibitor of p38 MAPK. A close analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), is a highly potent and selective p38α MAPK inhibitor. Therefore, the primary target for cross-reactivity analysis should be the kinase family. Additionally, given that some pyrazole-based compounds exhibit activity against phosphatases, a secondary screening against a panel of phosphatases, particularly PTP1B, is warranted to assess selectivity.
Data Presentation: Comparative Inhibitor Data
The following tables summarize the inhibitory activity of key p38 MAPK and PTP1B inhibitors, which can be used as benchmarks for evaluating the performance of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Table 1: Comparative Inhibition of p38 MAPK by Alternative Compounds
Compound
Target
IC50 (nM)
Assay Type
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
p38α (Predicted)
Data Not Available
-
RO3201195
p38α
0.7
Enzymatic
SB203580
p38α/β
50/500
Enzymatic
BIRB 796 (Doramapimod)
p38α/β/γ/δ
38/65/200/520
Enzymatic
Neflamapimod (VX-745)
p38α
10
Enzymatic
Table 2: Comparative Inhibition of PTP1B by Alternative Compounds
Compound
Target
IC50 (µM)
Assay Type
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
PTP1B (Predicted)
Data Not Available
-
Trodusquemine (MSI-1436)
PTP1B
1
Enzymatic
JTT-551
PTP1B
0.22 (Ki)
Enzymatic
DPM-1001
PTP1B
0.1
Enzymatic
CPT-157633
PTP1B
0.045 (Ki)
Enzymatic
Mandatory Visualization
Caption: Predicted inhibition of the p38 MAPK signaling pathway.
Caption: Experimental workflow for cross-reactivity profiling.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric method to determine the inhibitory activity of a test compound against a specific protein kinase.
Materials:
Recombinant human kinase (e.g., p38α)
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
Substrate peptide (e.g., Myelin Basic Protein)
[γ-³³P]ATP
Test compound (1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine) dissolved in DMSO
96-well filter plates
Scintillation counter
Procedure:
Prepare serial dilutions of the test compound in DMSO.
In a 96-well plate, add 5 µL of the kinase reaction buffer.
Add 2 µL of the diluted test compound to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Add 10 µL of the substrate peptide solution.
Add 10 µL of the recombinant kinase solution to each well to initiate the reaction.
Incubate the plate at 30°C for 30 minutes.
Initiate the phosphorylation reaction by adding 10 µL of [γ-³³P]ATP solution.
Incubate for an additional 60 minutes at 30°C.
Stop the reaction by adding 20 µL of 3% phosphoric acid.
Transfer the reaction mixture to a 96-well filter plate and wash three times with 75 mM phosphoric acid.
Dry the filter plate and add scintillation fluid to each well.
Measure the radioactivity in each well using a scintillation counter.
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
In Vitro PTP1B Phosphatase Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to measure the inhibition of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
Recombinant human PTP1B
PTP1B assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
p-Nitrophenyl phosphate (pNPP)
Test compound (1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine) dissolved in DMSO
96-well microplate
Microplate reader
Procedure:
Prepare serial dilutions of the test compound in DMSO.
In a 96-well microplate, add 80 µL of PTP1B assay buffer.
Add 5 µL of the diluted test compound to the respective wells. Include a positive control (known PTP1B inhibitor) and a negative control (DMSO vehicle).
Add 10 µL of recombinant PTP1B solution to each well and incubate at 37°C for 15 minutes.
Initiate the enzymatic reaction by adding 5 µL of pNPP solution.
Incubate the plate at 37°C for 30 minutes.
Stop the reaction by adding 10 µL of 1 M NaOH.
Measure the absorbance at 405 nm using a microplate reader.
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Conclusion
While direct experimental data for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is not yet publicly available, its structural characteristics strongly suggest potential activity as a kinase inhibitor, particularly targeting the p38 MAPK pathway. The provided comparative data for existing inhibitors and detailed experimental protocols offer a robust framework for researchers to initiate a comprehensive cross-reactivity profiling of this compound. Such studies are essential to elucidate its selectivity, identify potential off-target effects, and guide its further development as a research tool or therapeutic candidate.
Validation
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrazole Compounds in Enzyme Inhibition
For Immediate Release In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry. This guide provides a comparative analysi...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated pyrazole compounds, a privileged scaffold in numerous therapeutic agents. By examining key experimental data, this report aims to furnish researchers, scientists, and drug development professionals with objective insights into the impact of fluorination on the inhibitory activity of pyrazole-based compounds against two critical enzyme targets: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
The introduction of fluorine atoms into a pyrazole core can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. These modifications can translate into superior potency and a more favorable pharmacokinetic profile. This guide will delve into specific examples, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to elucidate the tangible benefits of this chemical modification.
Case Study 1: Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is a primary target for anti-inflammatory drugs. Here, we compare the inhibitory activity of the well-known fluorinated pyrazole drug, Celecoxib, with its non-fluorinated analogue.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The inhibitory activity of the compounds against human recombinant COX-2 was determined using a fluorescence-based assay. The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a fluorogenic substrate.
Enzyme and Compound Preparation: Human recombinant COX-2 enzyme was pre-incubated with various concentrations of the test compounds (dissolved in DMSO) in a Tris-HCl buffer (pH 8.0) for 15 minutes at room temperature.
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid, the natural substrate for COX-2.
Detection: The fluorescence generated from the oxidation of the detection reagent was measured kinetically using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
Data Analysis: The rate of fluorescence increase was calculated and compared to a control without an inhibitor. IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Prostaglandin Biosynthesis Pathway
Comparative
Bridging the Gap: Validating Computational Docking of Pyrazole Compounds with Experimental Data
A comparative guide for researchers in drug discovery, offering a critical analysis of in silico predictions versus empirical evidence. This guide provides an objective comparison of computational docking results for pyr...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative guide for researchers in drug discovery, offering a critical analysis of in silico predictions versus empirical evidence. This guide provides an objective comparison of computational docking results for pyrazole-based compounds with their experimentally determined biological activities, supported by detailed experimental data and methodologies.
In the realm of modern drug discovery, computational docking has emerged as an indispensable tool for predicting the binding affinity and orientation of small molecules, such as pyrazole derivatives, within the active site of a protein target. However, the reliability of these in silico predictions hinges on their validation through rigorous experimental testing. This guide delves into the crucial process of correlating computational docking scores with tangible experimental data, using pyrazole compounds as a case study, thereby providing a framework for researchers to assess the true potential of their designed ligands.
Correlating Docking Scores with Biological Activity: A Comparative Analysis
The predictive power of molecular docking is ultimately measured by its ability to forecast the actual biological activity of a compound. The following tables present a summary of quantitative data from recent studies on pyrazole derivatives, comparing their computational docking scores with experimentally determined inhibitory concentrations (IC50) and inhibition constants (Ki). These examples highlight instances of successful correlation and areas where discrepancies can arise.
Case Study 1: Pyrazole Hybrid Chalcones as Tubulin Polymerization Inhibitors
This study explored a series of pyrazole-chalcone conjugates as potential anticancer agents targeting tubulin.[1] Molecular docking was performed against the colchicine-binding site of tubulin.
Compound
Docking Score (kcal/mol)
In vitro Tubulin Polymerization Inhibition IC50 (µM)
Note: Specific docking scores for all compounds were not detailed in the abstract, but compound 5o, with a high docking score, was identified as the most potent inhibitor.[1]
Case Study 2: Pyrazole Derivatives as VEGFR-2 Inhibitors
Novel pyrazole derivatives were designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[2][3][4]
Compound 3i, with the best docking score, also demonstrated the most potent VEGFR-2 inhibition.[3] Compound 5c showed the highest in vitro antiproliferative activity against PC-3 cells in a separate study.[2]
Case Study 3: Pyrazole-Carboxamides as Carbonic Anhydrase Inhibitors
A series of pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes.[5]
Compound
Docking Interaction
hCA I Ki (µM)
hCA II Ki (µM)
6a
Better than AAZ
0.063 - 3.368 (range for series)
0.007 - 4.235 (range for series)
6b
Better than AAZ
0.063 - 3.368 (range for series)
0.007 - 4.235 (range for series)
Acetazolamide (AAZ) (Reference)
Reference Inhibitor
-
-
Compounds 6a and 6b showed better interactions in docking studies than the reference inhibitor and demonstrated potent inhibition of both hCA I and II.[5]
Experimental Protocols: The Foundation of Validation
The accuracy of the experimental data used to validate docking results is paramount. Below are detailed methodologies for key experiments cited in the validation of pyrazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: Cells are treated with various concentrations of the pyrazole compounds for a specified period (e.g., 48 hours).
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-polymerization.
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., GTP), and the test compound or vehicle control is prepared.
Initiation of Polymerization: The reaction is initiated by increasing the temperature (e.g., to 37°C).
Monitoring Polymerization: The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer.
Data Analysis: The rate of polymerization is determined, and the IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.[1]
VEGFR-2 Kinase Assay
This assay quantifies the inhibitory effect of compounds on the kinase activity of VEGFR-2.
Assay Setup: The assay is typically performed in a 96-well plate format.
Reaction Components: The reaction mixture includes VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for phosphorylation of the substrate by VEGFR-2.
Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based method such as ELISA or a fluorescence-based detection system.
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, is determined from the dose-response curve.[3]
Visualizing the Validation Workflow and Biological Context
To better understand the process of validating computational docking results and the biological context of the targeted pathways, the following diagrams are provided.
A Head-to-Head Comparison of Synthetic Routes to Pyrazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides an objective comparison of various synthetic routes to this important heterocyclic scaffold, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
This comparative analysis covers classical methods such as the Knorr and Paal-Knorr syntheses, modern multicomponent reactions, and syntheses starting from chalcone precursors. Furthermore, it delves into the application of enabling technologies like microwave irradiation and ultrasound, which offer significant advantages in terms of reaction times and yields. The presented data and protocols are intended to serve as a practical resource for optimizing the synthesis of pyrazole derivatives in a research and development setting.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for pyrazole derivatives is often dictated by factors such as the desired substitution pattern, availability of starting materials, and the need for efficiency and scalability. Below is a summary of quantitative data for several common synthetic routes, providing a clear comparison of their performance.
Detailed methodologies for key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization for different substrates and scales.
Knorr Pyrazole Synthesis
This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[2][3]
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Synthesis from Chalcones (Conventional Heating)
This protocol describes the synthesis of pyrazolines from α,β-unsaturated ketones (chalcones) and phenylhydrazine.[13]
Reaction Setup: To a solution of chalcone (1 mmol) in ethanol (5 mL) in a round bottom flask, add phenylhydrazine hydrate (1 mmol) dropwise.
Heating: Heat the reaction mixture at 80°C under reflux for 4 hours on an oil bath.
Reaction Monitoring: Monitor the reaction progress using TLC with a mobile phase of n-hexane and ethyl acetate.
Work-up: After completion, pour the reaction mixture into ice-cold water.
Isolation and Purification: Collect the precipitate by filtration, dry, and recrystallize from ethanol.
Three-Component Synthesis of Pyrazoles
This protocol outlines a one-pot synthesis of pyrazole derivatives from an enaminone, an aldehyde, and a hydrazine.[6]
Reaction Setup: In a suitable flask, combine equimolar amounts of the enaminone, benzaldehyde, and hydrazine hydrochloride.
Solvent and Catalyst: Add water as the solvent and a catalytic amount of ammonium acetate.
Heating: Heat the reaction mixture under reflux for 1 hour.
Work-up and Isolation: The specific work-up procedure may vary depending on the product's properties but generally involves cooling the reaction mixture and isolating the product by filtration or extraction.
Microwave-Assisted Synthesis from Chalcones
This protocol details a rapid synthesis of pyrazoles from chalcones using microwave irradiation.[8]
Reaction Setup: In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
Solvent and Catalyst: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).
Reaction Monitoring: The reaction progress can be monitored by TLC.
Work-up: After the reaction is complete, cool the vial to room temperature.
Isolation: Pour the reaction mixture into crushed ice and collect the resulting precipitate by vacuum filtration.
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes for pyrazole derivatives.
Caption: The Knorr pyrazole synthesis workflow.
Caption: General scheme for pyrazole synthesis from chalcones.
Caption: Logic of a one-pot three-component pyrazole synthesis.
Caption: Comparison of conventional vs. modern synthetic approaches.
Assessing the Selectivity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the kinase selectivity profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited availab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase selectivity profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited availability of a comprehensive public kinase screening panel for this specific compound, this guide presents data on structurally related pyrazole-based inhibitors to offer valuable insights into its potential biological activity. The performance of these analogs is compared with well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted inhibitor), to provide a clear benchmark for selectivity.
Data Presentation: Kinase Inhibition Profiles
Table 1: Inhibitory Activity of a Structurally Related Pyrazole Analog and Reference Compounds
Note: The data for the pyrazole analog is based on a compound with a N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core.[1] The potential activity against p38α is inferred from a study on a regioisomer.[2]
Experimental Protocols
Detailed methodologies for two common in vitro kinase assays are provided below. These protocols are standard methods used to determine the potency and selectivity of kinase inhibitors.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[6][7][8][9][10]
Materials:
Kinase of interest
Kinase-specific substrate
ATP
Test compound (e.g., 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine)
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
White, opaque 96-well or 384-well plates
Luminometer
Procedure:
Kinase Reaction:
Prepare serial dilutions of the test compound in DMSO.
In a well of a microplate, add the kinase, substrate, and test compound in kinase buffer.
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
ATP Depletion:
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Signal Generation:
Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition:
Measure the luminescence using a plate-reading luminometer.
The amount of light generated is proportional to the concentration of ADP produced and is inversely correlated with the activity of the kinase inhibitor. IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
Prepare serial dilutions of the test compound in DMSO.
In a well of a microplate, add the kinase, substrate, test compound, and a mixture of non-radiolabeled ATP and [γ-³³P]-ATP in kinase buffer.
Incubate at the optimal temperature for the kinase for a specific time.
Reaction Termination and Substrate Capture:
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP will pass through.
Washing:
Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.
Data Acquisition:
Dry the filter plate and add a scintillation cocktail to each well.
Measure the radioactivity in each well using a microplate scintillation counter.
The amount of radioactivity is proportional to the kinase activity. IC50 values are determined by plotting the radioactive signal against the inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the assessment of kinase inhibitor selectivity.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
Caption: A simplified diagram of the MAPK signaling pathway, highlighting key kinases.
A Comparative Guide to the Reproducibility of Synthetic Protocols for Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common synthetic protocols for substituted pyrazoles, a core scaffold in numerous pharmaceuticals and agroche...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic protocols for substituted pyrazoles, a core scaffold in numerous pharmaceuticals and agrochemicals. The reproducibility, efficiency, and scalability of various methods are evaluated, supported by experimental data from the scientific literature. Detailed methodologies for key synthetic routes are presented to facilitate their implementation in a laboratory setting.
Introduction to Pyrazole Synthesis
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives exhibit a wide range of biological activities, making their synthesis a topic of significant interest in medicinal and materials chemistry. The most prevalent methods for constructing the pyrazole ring involve the condensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species. This guide will focus on the most common and reproducible of these methods: the Knorr pyrazole synthesis, synthesis from α,β-unsaturated ketones, and multicomponent reactions.
Comparison of Synthetic Protocols
The choice of synthetic route to a particular substituted pyrazole depends on several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following tables summarize quantitative data for different synthetic approaches, offering a direct comparison of their performance.
Table 1: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
The Knorr synthesis, first reported in 1883, is a robust and widely used method for preparing pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The reaction is typically acid-catalyzed and offers high yields for a variety of substrates.[2]
Table 2: Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
This method provides access to pyrazolines, which can then be oxidized to pyrazoles. The initial reaction is a cyclocondensation between an α,β-unsaturated ketone (chalcone) and a hydrazine.
MCRs offer an efficient approach to synthesizing complex, highly substituted pyrazoles in a single step from three or more starting materials. These reactions are often environmentally friendly and exhibit high atom economy.
The following are detailed experimental protocols for the synthesis of representative substituted pyrazoles using the methods discussed above.
Protocol 1: Knorr Synthesis of a Phenyl-Trifluoromethyl Pyrazole (Celecoxib Analog)
This protocol describes the synthesis of a celecoxib analog, a selective COX-2 inhibitor, exemplifying the Knorr pyrazole synthesis.
Materials:
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione
4-Sulfonamidophenylhydrazine hydrochloride
Ethanol
Procedure:
A solution of 4-sulfonamidophenylhydrazine hydrochloride (20 mmol) and 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione (18.20 mmol) in 95% ethanol (225 mL) is prepared in a round-bottom flask.[10]
The reaction mixture is heated at reflux with stirring for 20 hours.[10]
After cooling to room temperature, the mixture is concentrated under reduced pressure to yield a crude solid.[10]
The crude product is purified by silica gel column chromatography to afford the desired 1-(4-aminosulfonylphenyl)-5-(p-tolyl)-3-trifluoromethyl-1H-pyrazole.[10]
Protocol 2: Synthesis of a Pyrazoline from a Chalcone
This protocol details the synthesis of a pyrazoline derivative from a chalcone and a substituted hydrazine.
A solution of the appropriate chalcone (0.01 mol) and 4-hydrazinobenzenesulfonamide hydrochloride (0.01 mol) in absolute ethanol (20–150 mL) is refluxed for 12–16 hours.[5]
The reaction mixture is then concentrated to a smaller volume and allowed to stand at room temperature.[5]
The precipitated 2-pyrazoline is collected by filtration, dried, and can be further purified by recrystallization.[5]
Protocol 3: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole
This protocol illustrates a green, ultrasound-assisted, four-component synthesis of a densely functionalized pyrazole derivative.
Materials:
Aromatic aldehyde (e.g., benzaldehyde)
Malononitrile
Ethyl 3-oxo-3-phenylpropanoate
Hydrazine hydrate
Graphene oxide (catalyst)
Water
Procedure:
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), hydrazine hydrate (1.2 mmol), and graphene oxide (10 mol%) in water (5 mL) is prepared.[6]
The mixture is subjected to ultrasonic irradiation at room temperature for 2-6 minutes.[6]
Upon completion of the reaction (monitored by TLC), the solid product is collected by filtration, washed with water, and dried to afford the pure pyrano[2,3-c]pyrazole derivative.[6]
Visualizing the Role of Pyrazoles in Cellular Signaling
Substituted pyrazoles are known to interact with various biological targets. For instance, many pyrazole derivatives have been developed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[11][12][13] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[11][14]
Navigating the Safe Disposal of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a versatile pyrazole derivative utilized in pharmaceutical and agrochemical research.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is essential, treating it as hazardous chemical waste and adhering to the general best practices for analogous chemical structures.[3][4]
Hazard Assessment and Safety Precautions
Given its chemical structure, incorporating a fluorophenyl group and a pyrazole core, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine should be handled as a potentially hazardous substance. Pyrazole derivatives are known for their diverse pharmacological activities and should be handled with care.[3] The primary hazards associated with structurally similar compounds include acute toxicity, skin irritation, and serious eye irritation.[4][5] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
PPE Item
Specification
Gloves
Nitrile gloves, inspected prior to use.
Eye Protection
Chemical safety goggles or face shield.
Lab Coat
Standard laboratory coat.
Respiratory Protection
Use in a well-ventilated area or under a fume hood.
This data is compiled from general safety guidelines for handling hazardous chemicals.
Always wash hands thoroughly after handling.[5] Contaminated clothing should be removed immediately and washed before reuse.[6]
Step-by-Step Disposal Protocol
The disposal of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine must comply with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[3][4]
Experimental Protocol for Waste Segregation and Collection:
Waste Characterization: Determine if the waste is solid or liquid.
Container Selection: Use a chemically compatible, leak-proof container with a secure lid.
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine," and the approximate quantity.
Segregation:
Solid Waste: Collect unused or contaminated solids (e.g., weighing paper, gloves) in a designated solid hazardous waste container.[4][7]
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless permitted by your EHS department.[7]
Sharps: Dispose of any contaminated sharps in a designated sharps container.[7]
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[4] This area should be well-ventilated and away from incompatible materials.
Disposal Request: Follow your institution's procedures to request a pickup by a licensed hazardous waste disposal company.[4]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3]
Emergency Procedures
In case of accidental exposure or spillage, immediate action is crucial.
Exposure Route
First Aid Measures
If Swallowed
Immediately call a POISON CENTER or doctor.[5][6] Rinse mouth. Do NOT induce vomiting.[6]
If on Skin
Take off immediately all contaminated clothing. Rinse skin with water.[6] Wash with plenty of water and soap.[6] If skin irritation occurs, get medical advice.
If in Eyes
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice.
If Inhaled
Remove person to fresh air and keep comfortable for breathing.[6][8]
For spills, absorb the material with an inert absorbent (e.g., sand, silica gel) and transfer it to an airtight container for disposal.[6] Remove all sources of ignition.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Caption: Disposal workflow for the target compound.
Hazard Communication Pathway
This diagram outlines the flow of hazard information from the chemical's properties to the end-user's safe handling practices.
Caption: Flow of hazard information for safe handling.
Essential Safety and Operational Guide for Handling 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
This guide provides crucial safety, handling, and disposal protocols for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a compound integral to various research and development activities. The following procedures are sy...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety, handling, and disposal protocols for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a compound integral to various research and development activities. The following procedures are synthesized from safety data for structurally analogous compounds, including pyrazole derivatives, aromatic amines, and fluorinated aromatic compounds, to ensure a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for the named compound. Adherence to these guidelines is paramount for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is the primary defense against potential exposure when handling 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The required PPE is detailed below.
Protection Level
Equipment
Purpose
Primary Engineering Control
Certified Chemical Fume Hood
To minimize the inhalation of dust or vapors.
Eye and Face Protection
Chemical Splash Goggles and Face Shield
Goggles provide protection against splashes, while a face shield offers broader protection, especially when handling larger quantities or during reactions that could result in splashing.[1]
Hand Protection
Chemical-Resistant Gloves (Nitrile or Neoprene)
To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2]
Body Protection
Flame-Resistant Laboratory Coat
To protect skin and personal clothing from contamination.[1]
Foot Protection
Closed-Toe, Chemical-Resistant Shoes
To protect feet from spills and falling objects.[1]
Respiratory Protection
NIOSH-Approved Respirator
Required when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator will depend on the operational conditions.[1][3]
Operational and Disposal Workflow
A systematic approach to handling and disposal is critical for both safety and experimental integrity. The following workflow diagram outlines the necessary steps.
Caption: Operational and Disposal Workflow for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
Experimental Protocols
Handling Procedures
Pre-Handling Preparation :
Conduct a thorough risk assessment for the planned experiment.[1]
Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
Before entering the handling area, don all required PPE as specified in the table above.[1]
Weighing :
When weighing the solid compound, use a balance located inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
Dissolving :
When preparing solutions, add the solid 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine to the solvent slowly to prevent splashing.[1]
Reactions :
All chemical reactions involving this compound should be conducted within a fume hood using appropriate and securely assembled glassware.[1]
Post-Handling Decontamination :
After handling, thoroughly wipe down the work surface within the fume hood with an appropriate solvent followed by a cleaning agent.[1]
Disposal Plan
The primary method for the disposal of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and its contaminated materials is through a licensed chemical waste disposal service.[4] This ensures environmentally safe and compliant management of the chemical waste.
Waste Segregation :
Solid Waste : Collect any unused or expired solid compound, along with contaminated materials such as pipette tips, weighing paper, and gloves, in a clearly labeled and sealed container designated for solid chemical waste.[4]
Liquid Waste : Solutions containing 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4] Do not dispose of this chemical down the drain.[4]
Waste Storage :
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[4]
This area should be cool and dry, and incompatible materials should be segregated using physical barriers or secondary containment.[4]
Professional Disposal :
Arrange for the collection and disposal of the chemical waste through a qualified and licensed professional service.[4]
Emergency Procedures
In Case of Exposure
Exposure Route
First Aid Measures
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] If skin irritation persists, seek medical attention.[7]
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
Inhalation
Move the individual to fresh air.[3][6] If breathing is difficult or has stopped, provide artificial respiration.[6][8] Seek immediate medical attention.
Ingestion
Do not induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.
Spill Response
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection.
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
Collect the absorbed material into a sealed, labeled container for chemical waste disposal.
Clean the spill area with a suitable solvent and then with soap and water.
For large spills, contact your institution's environmental health and safety department immediately.